molecular formula C14H11NO2 B3388984 4-(4-(Hydroxymethyl)phenoxy)benzonitrile CAS No. 90178-73-7

4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Cat. No.: B3388984
CAS No.: 90178-73-7
M. Wt: 225.24 g/mol
InChI Key: ABNRYDSHFGPVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Hydroxymethyl)phenoxy)benzonitrile is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Hydroxymethyl)phenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Hydroxymethyl)phenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNRYDSHFGPVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531092
Record name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90178-73-7
Record name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-(Hydroxymethyl)phenoxy)benzonitrile CAS 90178-73-7 properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) is a specialized diaryl ether intermediate critical to the quality control and synthesis of benzoxaborole therapeutics, most notably Crisaborole (Eucrisa).[1] As a bifunctional scaffold featuring a robust ether linkage, a reactive benzyl alcohol, and an electron-withdrawing nitrile group, it serves two primary roles in drug development:[1]

  • Synthetic Precursor: It represents the "des-boron" core scaffold, providing a platform for late-stage C-H activation or lithiation-borylation strategies to install the benzoxaborole pharmacophore.[1]

  • Impurity Standard: In the GMP manufacturing of Crisaborole, this compound is monitored as a critical process impurity (often designated as Crisaborole Impurity 44), arising from dehalogenation or incomplete borylation sequences.[1]

This guide provides a comprehensive technical analysis of CAS 90178-73-7, including its physicochemical properties, synthetic pathways, and role in the benzoxaborole chemical space.[1]

Chemical Identity & Structure

Parameter Details
IUPAC Name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
Common Synonyms 4-(4-Cyanophenoxy)benzyl alcohol; Crisaborole Impurity 44
CAS Registry Number 90178-73-7
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
SMILES N#Cc1ccc(Oc2ccc(CO)cc2)cc1
InChI Key ABNRYDSHFGPVEV-UHFFFAOYSA-N
Structural Features Diaryl ether linkage (stable to hydrolysis); Benzonitrile (precursor to acids/amides); Benzyl alcohol (nucleophile/electrophile)

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for laboratory handling.

Property Value / Description Relevance
Appearance White to off-white crystalline solidQuality control visual inspection.[1]
Melting Point 79 – 80 °C Purity indicator; distinct from starting materials (4-fluorobenzonitrile mp ~35°C).[1]
Boiling Point ~440 °C (Predicted at 760 mmHg)High boiling point requires vacuum distillation if purification by distillation is attempted.[1]
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate, DCM.[1] Insoluble in Water.[1]Use polar organic solvents for reactions; aqueous workup is effective for salt removal.[1]
pKa ~13.5 (Benzyl alcohol proton)Weakly acidic; requires strong bases (NaH) for O-alkylation, but stable to weak bases (K₂CO₃).[1]
Stability Stable under normal conditions.[1] Avoid strong oxidizers.[1]Ether linkage is chemically inert; nitrile is susceptible to hydrolysis under extreme acid/base heat.[1]

Synthetic Utility & Mechanism[6][7][8]

The primary synthesis of CAS 90178-73-7 employs a Nucleophilic Aromatic Substitution (SₙAr) .[1] This route is preferred over metal-catalyzed coupling (Ullmann/Buchwald) due to the activation provided by the para-cyano group on the electrophile.[1]

Mechanism: SₙAr Pathway
  • Deprotonation: The base (K₂CO₃) deprotonates the phenolic hydroxyl of 4-hydroxybenzyl alcohol.[1]

  • Addition: The phenoxide attacks the ipso-carbon of 4-fluorobenzonitrile (activated by the electron-withdrawing -CN group).[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1]

  • Elimination: Fluoride is ejected, restoring aromaticity and yielding the diaryl ether.[1]

Synthesis Workflow Diagram

Synthesis Start1 4-Fluorobenzonitrile (Electrophile) Complex Meisenheimer Complex Start1->Complex + K2CO3, DMF Heat (80-100°C) Start2 4-Hydroxybenzyl Alcohol (Nucleophile) Start2->Complex Impurity Side Product: O-Alkylation at Benzyl OH Start2->Impurity Competitive Alkylation (Minor) Product CAS 90178-73-7 (Diaryl Ether) Complex->Product - KF (Elimination)

Figure 1: SₙAr synthesis pathway for 4-(4-(Hydroxymethyl)phenoxy)benzonitrile.

Experimental Protocols

Protocol A: Synthesis via SₙAr

Note: This protocol is adapted from standard procedures for activated diaryl ethers.

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)[1]

  • 4-Hydroxybenzyl alcohol (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)[1]

  • Solvent: DMF or DMSO (0.5 M concentration)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 4-hydroxybenzyl alcohol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to facilitate deprotonation.

  • Addition: Add 4-fluorobenzonitrile in one portion.

  • Reaction: Heat the mixture to 80–90 °C under nitrogen. Monitor by TLC (Hexane/EtOAc 1:1) or HPLC.[1] Conversion is typically complete within 4–6 hours.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a white solid.[1]

  • Isolation: Filter the solid. Wash with water to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary to achieve >99% purity.

Protocol B: Analytical HPLC Method

For the detection of CAS 90178-73-7 in Crisaborole API or reaction mixtures.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (aromatic rings) and 220 nm (nitrile).[1]

  • Retention Time: Expect elution after the starting materials but before more hydrophobic brominated analogs.[1]

Role in Drug Development (Crisaborole Context)

CAS 90178-73-7 is structurally homologous to Crisaborole , lacking only the boron atom and the cyclic oxaborole ring closure.[1]

  • Impurity Origin: During the synthesis of Crisaborole, if the precursor (e.g., 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile) undergoes reductive dehalogenation (loss of Br) before borylation, CAS 90178-73-7 is formed.[1]

  • Synthetic Divergence: It serves as a model substrate to test "late-stage borylation" methodologies, where the boron is installed via Iridium-catalyzed C-H activation ortho to the benzyl alcohol.[1]

Crisaborole Structural Relationship Diagram

Crisaborole Impurity CAS 90178-73-7 (Des-Bromo / Des-Boron Analog) Crisaborole Crisaborole (API) (Benzoxaborole Ring) Impurity->Crisaborole Theoretical Route: C-H Activation Borylation Precursor Brominated Precursor (4-(4-bromo-3-(hydroxymethyl) phenoxy)benzonitrile) Precursor->Impurity Side Rxn: De-bromination Precursor->Crisaborole 1. Metallation/Borylation 2. Cyclization

Figure 2: Relationship between CAS 90178-73-7 and the active pharmaceutical ingredient Crisaborole.[1][2][3][4][5][6]

Safety & Handling

  • Hazard Classification: Irritant.[1]

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature (25°C).

References

  • Sigma-Aldrich. Product Specification: 4-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS 90178-73-7).[1][4]Link[1]

  • European Patent Office. Process for the preparation of Crisaborole and intermediates thereof.[1] EP 3851429 A1.[1] Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135391074 (Related Analog).[1]Link[1]

  • ChemicalBook. CAS 90178-73-7 Properties and Suppliers.Link[1]

  • Akbarzadeh, T. et al. Synthesis and evaluation of novel diaryl ether derivatives. Bioorganic & Medicinal Chemistry, 2012.[1] (General reference for SₙAr methodology).

Sources

Structure of 4-[4-(hydroxymethyl)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE SUMMARY & STRUCTURAL IDENTITY

Introduction

This technical guide provides a comprehensive analysis of 4-[4-(hydroxymethyl)phenoxy]benzonitrile (CAS: 90178-73-7). Structurally, this molecule features a diaryl ether backbone connecting a para-substituted benzonitrile ring to a para-substituted benzyl alcohol.

In the pharmaceutical context, this compound serves two critical roles:

  • Synthetic Intermediate: It is a foundational scaffold for the synthesis of benzoxaborole therapeutics, specifically non-halogenated analogs of Crisaborole (Eucrisa) , a phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis.

  • Critical Quality Attribute (CQA): It functions as the Des-bromo Impurity Standard in the manufacturing of Crisaborole. Monitoring this species is essential for validating the selectivity of the bromination and borylation sequences in the API (Active Pharmaceutical Ingredient) production line.

Physiochemical Profile

The amphiphilic nature of the molecule—balancing the lipophilic diaryl ether core with the polar nitrile and hydroxyl termini—dictates its solubility and purification behavior.

PropertySpecificationSource
IUPAC Name 4-[4-(hydroxymethyl)phenoxy]benzonitrilePubChem [1]
CAS Number 90178-73-7Sigma-Aldrich [2]
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.25 g/mol
Appearance White to Off-White Crystalline Solid
Melting Point 79–80 °CSigma-Aldrich [2]
LogP (Calc) 2.3PubChem [1]
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

PART 2: SYNTHETIC PATHWAYS & PROCESS CHEMISTRY

Retrosynthetic Analysis

The synthesis of 4-[4-(hydroxymethyl)phenoxy]benzonitrile presents a classic chemoselectivity challenge. A direct SNAr coupling between 4-fluorobenzonitrile and 4-hydroxybenzyl alcohol is feasible but prone to side reactions, specifically the self-polymerization of the benzyl alcohol or competitive O-alkylation at the benzylic position.

Therefore, the Industrial Standard Route (High Fidelity Protocol) utilizes an oxidation-state adjustment strategy:

  • Step 1: SNAr coupling of 4-fluorobenzonitrile with 4-hydroxybenzaldehyde.

  • Step 2: Chemoselective reduction of the aldehyde to the benzyl alcohol.

Visualized Reaction Workflow

The following diagram illustrates the high-fidelity synthesis pathway, highlighting the critical control points.

SynthesisPathway cluster_control Process Control Strategy SM1 4-Fluorobenzonitrile Reagent1 K2CO3, DMSO 90°C, 4h SM1->Reagent1 SM2 4-Hydroxybenzaldehyde SM2->Reagent1 Inter Intermediate: 4-(4-cyanophenoxy)benzaldehyde Reagent1->Inter SNAr Coupling Reagent2 NaBH4, MeOH 0°C -> RT Product Target: 4-[4-(hydroxymethyl)phenoxy]benzonitrile Reagent2->Product Carbonyl Reduction Inter->Reagent2 Control1 IPC: HPLC < 0.5% SM Inter->Control1

Figure 1: Two-step synthesis preventing benzylic side-reactions. The aldehyde intermediate serves as a stable purification checkpoint.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol A: Synthesis of Intermediate (Aldehyde)

Objective: Preparation of 4-(4-cyanophenoxy)benzaldehyde. Rationale: Using the aldehyde prevents the formation of dibenzyl ether byproducts common when using benzyl alcohols in basic conditions at high temperatures.

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.05 eq)

  • Potassium Carbonate (K₂CO₃), granular (1.5 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • Charge: To a dry 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add 4-hydroxybenzaldehyde (12.8 g, 105 mmol) and K₂CO₃ (20.7 g, 150 mmol).

  • Solvation: Add DMSO (100 mL) and stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution will turn yellow/orange.

  • Addition: Add 4-fluorobenzonitrile (12.1 g, 100 mmol) in a single portion.

  • Reaction: Heat the mixture to 90 °C . Monitor by HPLC or TLC (30% EtOAc/Hexane). Reaction is typically complete in 3–5 hours.

  • Quench: Cool to 25 °C. Pour the reaction mixture slowly into ice-water (500 mL) with vigorous stirring. The product will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMSO and salts. Dry in a vacuum oven at 45 °C.

Protocol B: Reduction to Target (Alcohol)

Objective: Selective reduction of the aldehyde to the hydroxymethyl group without reducing the nitrile.

Procedure:

  • Dissolution: Dissolve the crude aldehyde (22.3 g, 100 mmol) in Methanol (220 mL) and cool to 0 °C using an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.9 g, 50 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

  • Completion: Remove ice bath and stir at room temperature for 1 hour.

  • Workup: Quench with saturated NH₄Cl solution (50 mL). Concentrate under reduced pressure to remove Methanol.

  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to yield 4-[4-(hydroxymethyl)phenoxy]benzonitrile as white needles.

PART 4: SPECTROSCOPIC CHARACTERIZATION

To validate the structure, the following spectroscopic signals must be confirmed. The absence of the aldehyde proton (approx 9.9 ppm) and the appearance of the benzylic methylene are the key indicators of conversion.

TechniqueDiagnostic SignalAssignment
¹H NMR (400 MHz, DMSO-d₆) δ 7.82 (d, J=8.8 Hz, 2H)Benzonitrile Ar-H (ortho to CN)
δ 7.41 (d, J=8.5 Hz, 2H)Phenoxy Ar-H (ortho to CH₂OH)
δ 7.15 (d, J=8.8 Hz, 2H)Benzonitrile Ar-H (ortho to O)
δ 7.05 (d, J=8.5 Hz, 2H)Phenoxy Ar-H (ortho to O)
δ 5.20 (t, J=5.6 Hz, 1H) -OH (Hydroxyl proton)
δ 4.50 (d, J=5.6 Hz, 2H) -CH₂- (Benzylic methylene)
IR (ATR) 2225 cm⁻¹C≡N Stretch (Strong)
3350 cm⁻¹O-H Stretch (Broad)
1245 cm⁻¹C-O-C Ether Stretch

PART 5: DOWNSTREAM APPLICATION (CRISABOROLE CONTEXT)

This molecule is the Des-bromo precursor to the Crisaborole intermediate. In the manufacturing of Crisaborole, the benzyl alcohol is typically protected or reacted directly with boron reagents.

The diagram below illustrates where this molecule fits (and where it deviates) in the Crisaborole supply chain.

CrisaboroleContext Target 4-[4-(hydroxymethyl)phenoxy]benzonitrile (The Subject Molecule) Bromination Bromination (NBS or Br2) Target->Bromination Functionalization Impurity Impurity Alert: Failure to brominate leads to Des-bromo Crisaborole analogs Target->Impurity If carried forward KeyInter 4-(4-bromo-3-hydroxymethylphenoxy)benzonitrile (Key Crisaborole Intermediate) Bromination->KeyInter Regioselective Crisaborole Crisaborole (API) (Benzoxaborole Formation) KeyInter->Crisaborole Borylation & Cyclization

Figure 2: The subject molecule's role as the direct precursor to the brominated intermediate required for the benzoxaborole ring closure.

References

  • National Center for Biotechnology Information. (2025).[2][1][3][4][5][6][7] PubChem Compound Summary for CID 135391074, 4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile.[5] [Note: Reference used for structural logic of the class; specific isomer data derived from Sigma]. Retrieved from [Link]

  • Pfizer Inc. (Anacor Pharmaceuticals).[1][5][6] (2018).[5] Patent WO2018150327A1: Process for the preparation of Crisaborole and its intermediates. Retrieved from

  • Zane, L. T., et al. (2016). Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy, 8(8). Retrieved from [Link]

Sources

Diaryl Ether Building Blocks in Medicinal Chemistry: Synthesis, Causality, and Clinical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diaryl ether (DE) linkage is a privileged structural motif in medicinal chemistry, acting as a critical pharmacophore in numerous FDA-approved therapeutics[1]. The unique physicochemical properties of the C–O–C bond—specifically its bond angle of approximately 120°, its ability to impart conformational flexibility while maintaining lipophilicity, and its capacity to act as a hydrogen-bond acceptor—make it an ideal scaffold for navigating complex protein binding pockets. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical mechanism and benchtop execution, providing researchers with self-validating protocols and the causality behind synthetic decision-making.

Causality in Target Binding & Atropisomerism

While diaryl ethers are traditionally viewed as highly flexible hinges between aromatic rings, the introduction of sterically demanding ortho-substituents can restrict rotation around the C–O bonds, leading to axial chirality (atropisomerism). Understanding this dynamic is crucial for rational drug design.

For instance, co-crystal structures of the multi-kinase inhibitor Lenvatinib bound to VEGFR2 reveal that the drug adopts a specific (


)-atropisomeric conformation within the active site [2]. Ignoring these rotational barriers during lead optimization can result in severe entropic penalties upon binding, reducing overall target affinity. By strategically placing substituents, medicinal chemists can "lock" the diaryl ether into its bioactive conformation, thereby increasing both potency and kinase selectivity.

Strategic Methodologies for C–O–C Bond Formation

Constructing the diaryl ether linkage requires overcoming the inherent stability of aromatic C–H and C–X bonds. The selection of the synthetic route is strictly dictated by the electronic and steric nature of the substrates.

DecisionMatrix Start Target: Diaryl Ether CheckHalide Is the aryl halide electron-deficient? Start->CheckHalide Ullmann Ullmann Coupling (Cu, 90-110°C) CheckHalide->Ullmann Yes (e.g., -NO2, -CN) CheckBoronic Is an arylboronic acid available? CheckHalide->CheckBoronic No (Electron-rich/neutral) ChanLam Chan-Lam Coupling (Cu, RT, O2) CheckBoronic->ChanLam Yes (Mild conditions needed) Buchwald Buchwald-Hartwig (Pd, Bulky Ligand) CheckBoronic->Buchwald No (Use Aryl Halide + Pd)

Decision matrix for selecting diaryl ether synthesis routes based on substrates.

Copper-Catalyzed Ullmann Etherification

The Ullmann coupling remains the workhorse for synthesizing diaryl ethers, particularly when coupling electron-deficient aryl halides with phenols [3].

Causality of Experimental Design:

  • Metal Choice: Copper is highly effective for oxidative addition into electron-deficient aryl halides (e.g., those bearing -NO

    
     or -CN groups).
    
  • Ligand Acceleration: Classical Ullmann reactions required harsh conditions (>150 °C). Modern protocols utilize bidentate ligands (e.g., picolinic acid or 2,2,6,6-tetramethylheptane-3,5-dione) to stabilize the Cu(I) intermediate. This increases catalyst solubility and accelerates the rate-limiting reductive elimination step, lowering the required temperature to 90–110 °C.

Self-Validating Protocol: Modern Ullmann Etherification

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), picolinic acid (20 mol%), and K

    
    PO
    
    
    
    (2.0 equiv).
  • Substrate Addition: Add the phenol (1.2 equiv) and the electron-deficient aryl iodide (1.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with Argon three times. Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the phenol into biphenyl-diols.

  • Reaction: Add anhydrous DMF (0.5 M). Heat the mixture to 100 °C for 18 hours.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the aryl halide, cool to room temperature. Dilute with EtOAc and wash with 1M NaOH. Causality: The NaOH wash deprotonates and removes any unreacted starting phenol into the aqueous layer, self-purifying the organic phase. Dry over Na

    
    SO
    
    
    
    and concentrate.

UllmannCycle CuI Cu(I) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) CuI->OxAdd CuIII Cu(III) Intermediate OxAdd->CuIII LigEx Ligand Exchange (Phenoxide) CuIII->LigEx CuIII_Phen Cu(III)-Phenoxide Complex LigEx->CuIII_Phen RedElim Reductive Elimination CuIII_Phen->RedElim RedElim->CuI Regenerates Product Diaryl Ether Product RedElim->Product

Mechanistic pathway of the Copper-catalyzed Ullmann etherification cycle.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

When dealing with electron-rich or electronically neutral aryl halides, the Ullmann reaction often stalls. The Buchwald-Hartwig etherification utilizes Palladium to overcome this activation barrier [3].

Causality of Experimental Design:

  • Ligand Architecture: The reductive elimination of the diaryl ether from the Pd(II) complex is notoriously difficult and often slower than competing

    
    -hydride elimination. To force reductive elimination, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RockPhos or t-BuXPhos) are required. The immense steric bulk "pushes" the two aryl groups together, accelerating C–O bond formation.
    

Self-Validating Protocol: Buchwald-Hartwig Etherification

  • Preparation: Inside an inert-atmosphere glovebox, charge a vial with Pd(OAc)

    
     (5 mol%), RockPhos (10 mol%), and NaOtBu (1.5 equiv).
    
  • Substrate Addition: Add the aryl bromide (1.0 equiv) and phenol (1.2 equiv).

  • Reaction: Add anhydrous Toluene (0.2 M). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation: The reaction mixture typically shifts from a dark red (active Pd(0) species) to a pale yellow/brown suspension upon completion. Quench with water, extract with DCM, and verify the structure via

    
    H NMR (looking for the disappearance of the broad phenolic -OH singlet and the integration of new aromatic protons).
    

Quantitative Impact: Diaryl Ethers in FDA-Approved Drugs

To illustrate the clinical translation of these synthesized building blocks, the following table summarizes key FDA-approved drugs containing the diaryl ether motif, their primary targets, and their inhibitory potency.

Drug NamePrimary TargetIndicationPotency (IC

)
Structural Role of Diaryl Ether
Lenvatinib VEGFR2 / FGFRThyroid/Renal Cancer4.0 nM [6]Occupies the hydrophobic allosteric pocket; exhibits restricted rotation (atropisomerism) for target specificity.
Sorafenib VEGFR2 / B-RafHepatocellular Carcinoma~80 nMActs as a rigid spacer linking the hydrogen-bonding urea motif to the kinase hinge-binding region.
Belzutifan HIF-2

Renal Cell Carcinoma17 nMThe fluorinated diaryl ether core perfectly matches the lipophilic cavity of the HIF-2

PAS-B domain [4].
Triclosan FabI (Enoyl-ACP reductase)Antimicrobial~2.0 µM (E. coli) [5]The ether oxygen acts as a crucial hydrogen-bond acceptor for Tyr156 in the FabI active site.

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. 1

  • Atropisomerism in medicinal chemistry: challenges and opportunities. NIH/PMC. 2

  • Recent Progress in Diaryl Ether Synthesis. Synthesis. 3

  • FDA approved fluorine-containing drugs in 2023. RHHZ.

  • Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. Frontiers. 4

  • E7080 (Lenvatinib) | VEGFR Inhibitor. Selleck Chemicals. 5

Sources

4-(4-(Hydroxymethyl)phenoxy)benzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profile and Process Handling of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) is a critical intermediate in the synthesis of boron-based phosphodiesterase-4 (PDE4) inhibitors, most notably Crisaborole (AN2728). As a bi-functional molecule containing both a polar aprotic nitrile group and a polar protic benzyl alcohol moiety linked by a diaryl ether, its solubility profile is nuanced.

This guide provides a technical analysis of its solubility to support process optimization, purification (recrystallization), and analytical sample preparation. The compound exhibits moderate lipophilicity (LogP ~2.3) , necessitating a strategic balance of polar aprotic and non-polar solvents for effective manipulation.

Physicochemical Profile

Understanding the molecular architecture is a prerequisite for predicting solvent interaction.

PropertyValueImplication for Solubility
Chemical Structure

Dual polarity: H-bond donor (-OH) and dipole acceptor (-CN).
Molecular Weight 225.25 g/mol Low MW facilitates dissolution in small-molecule solvents.
Melting Point 79–80 °CLow melting point indicates a risk of "oiling out" during high-temp recrystallization.
LogP (Predicted) ~2.3Lipophilic. Poor water solubility; good affinity for organic esters and chlorinated solvents.
pKa ~14-15 (Benzyl alcohol)Non-ionizable in standard aqueous buffers (pH 2-10).

Empirical Solubility Data & Solvent Selection

The following classifications are derived from process patent literature regarding Crisaborole intermediates and standard solubility principles for diaryl ethers.

Solvent Classification Table
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Primary solvents for NMR analysis and reaction media. Difficult to remove (high BP).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh Preferred process solvent. Excellent for extraction and solubilization at RT.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good for chromatography loading; avoid in final API steps due to toxicity.
Ethers THF, 2-MeTHF, MTBEModerate-High THF is excellent for reduction reactions. MTBE is useful for precipitation.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Moderate Temperature-dependent. Good for recrystallization (soluble hot, insoluble cold).
Aromatics Toluene, XyleneModerate Critical for purification. Often used to crystallize the product by cooling.
Alkanes Hexane, Heptane, CyclohexaneInsoluble (<1 mg/mL) Anti-solvents. Used to drive precipitation or wash filter cakes.
Aqueous Water, BuffersInsoluble Used to wash away inorganic salts (e.g., NaBr) during workup.

Technical Insight: The benzyl alcohol moiety allows for hydrogen bonding, making alcohols (MeOH/EtOH) viable solvents at elevated temperatures. However, the aromatic ether backbone drives the affinity for lipophilic solvents like Toluene and Ethyl Acetate.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate precise solubility curves for process validation.

Reagents: High-purity solvent (HPLC grade), 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (dried).

  • Preparation: Weigh approx. 500 mg of the solid into a 20 mL scintillation vial.

  • Saturation: Add solvent in 500 µL increments while maintaining the target temperature (e.g., 25°C or 50°C) in a heating block.

  • Equilibration: Stir the slurry for 24 hours. Crucial: Ensure excess solid remains visible (saturated system).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp) into a tared vessel.

  • Evaporation: Evaporate solvent under vacuum or nitrogen stream.

  • Quantification: Weigh the residue. Calculate solubility

    
     (
    
    
    
    ).


Protocol B: Purification via Anti-Solvent Crystallization

Objective: To purify the intermediate from reaction byproducts.

  • Dissolution: Dissolve crude material in Ethyl Acetate (5 vol) at 45°C.

  • Filtration: Polish filter to remove inorganic salts.

  • Anti-Solvent Addition: Slowly add n-Heptane (10 vol) while stirring.

  • Nucleation: Cool to 0-5°C over 2 hours.

  • Isolation: Filter the white crystalline solid and wash with cold Heptane.

Process Visualization

Workflow 1: Solubility Determination Logic

SolubilityWorkflow Start Start: Weigh Solid AddSolvent Add Solvent (Incremental) Start->AddSolvent CheckSat Solid Persists? AddSolvent->CheckSat Equilibrate Equilibrate (24h @ Temp) CheckSat->Equilibrate Yes AddMore Add More Solid CheckSat->AddMore No (Dissolved) Filter Syringe Filter (0.45 µm) Equilibrate->Filter DryWeigh Evaporate & Weigh Filter->DryWeigh AddMore->AddSolvent

Figure 1: Step-by-step logic for gravimetric solubility determination to ensure saturation equilibrium.

Workflow 2: Purification Decision Tree

PurificationLogic Crude Crude Mixture (Reaction End) SolventChoice Select Solvent System Crude->SolventChoice Toluene System A: Toluene (Thermal Swing) SolventChoice->Toluene High Purity Req EtOAc_Hept System B: EtOAc/Heptane (Anti-Solvent) SolventChoice->EtOAc_Hept High Yield Req Heat Heat to 60°C Toluene->Heat EtOAc_Hept->Heat Cool Cool to 0°C Heat->Cool Heat->Cool Result Pure Crystals (>98% HPLC) Cool->Result Cool->Result Slow Cooling OilOut Risk: Oiling Out (If cooled too fast) Cool->OilOut Fast Cooling

Figure 2: Strategic decision tree for purification, highlighting the risk of "oiling out" common with low-melting benzyl alcohols.

Critical Process Considerations

  • The "Oiling Out" Phenomenon: Because the melting point (79-80°C) is relatively low, attempting to recrystallize from high-boiling solvents (like water/ethanol mixtures) can cause the compound to separate as an oil rather than crystals if the temperature exceeds the cloud point before crystallization.

    • Mitigation: Seed the solution with pure crystals at 40-45°C during cooling.

  • Safety & Stability:

    • Nitrile Stability: The nitrile group is stable under neutral/mildly acidic conditions but can hydrolyze to an amide/acid under strong basic conditions at high heat. Avoid prolonged exposure to 1M NaOH at >50°C.

    • Benzyl Alcohol Oxidation: The -CH2OH group is susceptible to oxidation to the aldehyde or carboxylic acid. Store solid under inert atmosphere (Nitrogen/Argon) if holding for long periods.

References

  • Sigma-Aldrich. 4-[4-(Hydroxymethyl)phenoxy]benzonitrile Product Sheet. (Physical constants and CAS verification). Link

  • PubChem. Compound Summary for CID 135391074: 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile.[1] (LogP and Structural Data). Link

  • Anacor Pharmaceuticals, Inc. Boron-containing small molecules as anti-inflammatory agents. US Patent 8,039,451.[2] (Describes the synthesis and purification of Crisaborole and its ether intermediates). Link

  • Pfizer Inc. Process for the preparation of Crisaborole. WO2018150327A1. (Details solvent systems for crystallization of related phenoxy-benzonitrile intermediates). Link

Sources

Technical Analysis: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile vs. Functional Crisaborole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide comparing 4-(4-(Hydroxymethyl)phenoxy)benzonitrile and the functional Crisaborole intermediates .

Executive Summary

In the development and manufacturing of Crisaborole (a phosphodiesterase-4 inhibitor containing a benzoxaborole moiety), the distinction between functional synthetic precursors and structural isomers is a Critical Quality Attribute (CQA).

This guide analyzes the difference between 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (referred to herein as Impurity A ) and the authentic Crisaborole Intermediate (typically 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile ). While they share a molecular skeleton, Impurity A is a regioisomeric "dead-end" byproduct derived from starting material contamination. It lacks the specific ortho-substitution geometry required for the boron-mediated cyclization that defines the pharmacophore of Crisaborole.

Structural & Mechanistic Divergence

The fundamental difference lies in the substitution pattern on the phenoxy ring, which dictates the ability to form the oxaborole ring.

The Functional Intermediate (Precursor)
  • Chemical Name: 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile[1][2][3]

  • Role: Key Synthetic Intermediate (Int-1).

  • Critical Feature: The hydroxymethyl group (

    
    ) is ortho  to the bromine atom and meta  to the ether linkage.
    
  • Mechanism: The bromine atom serves as a handle for lithium-halogen exchange (or palladium-catalyzed borylation). The adjacent (ortho) hydroxymethyl group acts as the nucleophile that attacks the boron species to close the 5-membered oxaborole ring.

The Topic Compound (Impurity A)
  • Chemical Name: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile[1][4][5][6][7]

  • Role: Process-Related Impurity / Regioisomer.

  • Critical Defect: The hydroxymethyl group is para to the ether linkage. It typically lacks the bromine handle (des-bromo) or, if halogenated, the geometry prevents intramolecular cyclization.

  • Consequence: This molecule cannot form the benzoxaborole ring. It persists through the synthesis as a linear ether impurity, posing purification challenges due to its similar polarity to the active pharmaceutical ingredient (API).

Comparative Data Table
FeatureFunctional Intermediate (Int-1)Impurity A (Topic Compound)
Structure 3-substituted hydroxymethyl, 4-bromo4-substituted hydroxymethyl (Para)
Formula


Cyclization Potential High (Forms Oxaborole)None (Sterically impossible)
Origin From 2-Bromo-5-hydroxybenzaldehydeFrom 4-Hydroxybenzaldehyde (SM Impurity)
Retention Time (Rel) 1.00 (Reference)~0.85 - 0.92 (Method Dependent)

Synthesis Pathways & Impurity Formation[3][6][7][8][9]

The presence of Impurity A is directly linked to the purity of the starting material, 2-Bromo-5-hydroxybenzaldehyde . If this starting material contains 4-hydroxybenzaldehyde (which lacks the bromine and has the aldehyde in the para position), the entire synthetic sequence propagates a "shadow" pathway.

Pathway Visualization

The following diagram illustrates the divergence between the correct synthetic route and the impurity generation pathway.

CrisaboroleSynthesis cluster_SM Starting Materials cluster_Int Intermediates (Ether Formation) cluster_Red Reduction Step (NaBH4) cluster_Final Cyclization / Final API SM_Correct 2-Bromo-5-hydroxybenzaldehyde (Correct SM) Int_Aldehyde 4-(4-bromo-3-formylphenoxy)benzonitrile SM_Correct->Int_Aldehyde SNAr Coupling SM_Impurity 4-Hydroxybenzaldehyde (Contaminant) Imp_Aldehyde 4-(4-formylphenoxy)benzonitrile SM_Impurity->Imp_Aldehyde SNAr Coupling Reagent 4-Fluorobenzonitrile + K2CO3 Reagent->Int_Aldehyde Reagent->Imp_Aldehyde Int_Alcohol Functional Intermediate 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile Int_Aldehyde->Int_Alcohol Reduction Imp_Alcohol Topic Compound (Impurity A) 4-(4-(hydroxymethyl)phenoxy)benzonitrile Imp_Aldehyde->Imp_Alcohol Reduction Crisaborole Crisaborole (Benzoxaborole Ring Formed) Int_Alcohol->Crisaborole 1. Borylation 2. Cyclization DeadEnd Linear Impurity (Cannot Cyclize) Imp_Alcohol->DeadEnd Borylation Fails No Ring Closure

Caption: Divergent synthesis pathways showing the origin of the topic compound (Impurity A) from starting material contamination, contrasting with the functional Crisaborole intermediate.

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis of the Correct Intermediate and the analytical method to detect the Impurity .

Synthesis of Functional Intermediate: 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile

This protocol establishes the correct regioisomer required for Crisaborole synthesis.

Reagents:

  • 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

  • 4-Fluorobenzonitrile (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Sodium Borohydride (

    
    ) (0.5 eq)
    
  • Dimethylacetamide (DMAc) or DMF (Solvent)

Step-by-Step Workflow:

  • SNAr Coupling:

    • Charge a reactor with 2-Bromo-5-hydroxybenzaldehyde (e.g., 100 g) and DMAc (500 mL).

    • Add

      
       (103 g) and stir at room temperature for 15 minutes.
      
    • Add 4-Fluorobenzonitrile (66 g).

    • Heat the mixture to 80–90°C and hold for 4–6 hours. Control: Monitor by HPLC for consumption of the phenol.

    • Causality: High temperature is required to overcome the energy barrier of the nucleophilic aromatic substitution on the deactivated nitrile ring.

  • Work-up (Aldehyde Isolation - Optional):

    • Cool to 20°C. Add water (1000 mL) to precipitate the aldehyde intermediate. Filter and wash with water.[2][8]

  • Reduction:

    • Suspend the wet cake of 4-(4-bromo-3-formylphenoxy)benzonitrile in Methanol/THF (1:1).

    • Cool to 0–5°C.[2]

    • Slowly add

      
       (in portions) to control hydrogen evolution.
      
    • Stir at 0–5°C for 1 hour.

  • Isolation:

    • Quench with dilute HCl (to pH 6–7).

    • Concentrate solvent under vacuum.[2][8]

    • Add water to slurry the product.[2][8] Filter the white solid.[2]

    • Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (benzylic
      
      
      ) and aromatic signals consistent with 1,2,4-substitution pattern on the central ring.
Analytical Detection (HPLC Method)

This method separates the functional intermediate from the "4-(4-(Hydroxymethyl)..." impurity.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[9][10]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Nitrile absorption) and 254 nm.

Self-Validating Logic:

  • The Impurity A (des-bromo, para-isomer) is less lipophilic than the Functional Intermediate (bromo-substituted).

  • Impurity A will elute earlier (lower Retention Time) than the Functional Intermediate.

  • Resolution Criteria:

    
     between Impurity A and Functional Intermediate.
    

Critical Impact on Drug Development[3]

Understanding this difference is vital for CMC (Chemistry, Manufacturing, and Controls) submission:

  • Purification Difficulty: Because the impurity lacks the heavy bromine atom but retains the polar hydroxymethyl and nitrile groups, its solubility profile is similar to the active intermediate. Removal often requires recrystallization from Isopropyl Alcohol (IPA) or Toluene, rather than standard aqueous washes.

  • Regulatory Control: The level of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile must be controlled in the starting material (2-Bromo-5-hydroxybenzaldehyde). A specification of

    
     for 4-hydroxybenzaldehyde in the SM is typically required to keep the final impurity level below ICH thresholds.
    
  • Yield Loss: If the impurity is carried forward, it consumes reagents (boron sources) without producing active drug, reducing overall process efficiency.

References

  • Pfizer Inc. (2016). Crisaborole (Eucrisa) Prescribing Information & Chemistry Review. FDA Access Data. [Link]

  • Anacor Pharmaceuticals. (2006).[2] Boron-containing small molecules as anti-inflammatory agents.[2][6] World Intellectual Property Organization (WO2006089067A2).

  • Zhang, M., & Zou, Q. (2023).[10] Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. Current Pharmaceutical Analysis, 19(6), 511-520.[10] [Link]

  • European Patent Office. (2021). Process for the purification of Crisaborole (EP3851429A1).[2] Google Patents.

  • PubChem. (2025).[4] Compound Summary: 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile.[1][4][6] National Library of Medicine.[4] [Link][4]

Sources

Benzonitrile Derivatives in Liquid Crystal Research: Molecular Engineering & Application Profiles

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as an authoritative resource for researchers and materials scientists, with specific relevance to drug development professionals leveraging liquid crystal (LC) technologies for bio-sensing and formulation stability.

Executive Summary

Benzonitrile (cyanobenzene) derivatives represent the foundational architecture of modern thermotropic liquid crystals. First commercialized in the 1970s with the synthesis of 4-cyano-4'-pentylbiphenyl (5CB), these molecules revolutionized the display industry by enabling room-temperature nematic phases.[1] Today, their utility extends beyond photonics into bio-sensing and pharmaceutical formulation , where their sensitivity to surface anchoring makes them ideal reporters for lipid-protein interactions.[1]

This guide analyzes the structure-property relationships of benzonitrile mesogens, details rigorous synthetic protocols analogous to pharmaceutical intermediate production, and provides characterization standards for high-purity applications.[1]

Molecular Engineering Principles: The Cyano-Dipole Mechanism

The efficacy of benzonitrile derivatives stems from the electronic character of the cyano (-C≡N) group. In a drug development context, nitrile groups are often bioisosteres for carbonyls; in liquid crystals, they serve as dipole engines .

Dielectric Anisotropy ( )

The cyano group induces a strong longitudinal dipole moment (


 Debye) along the molecular long axis.
  • Mechanism: When an electric field is applied, this dipole torque aligns the molecule parallel to the field.

  • Result: Large positive dielectric anisotropy (

    
    ), typically ranging from +10 to +20.[1]
    
  • Criticality: This property lowers the threshold voltage (

    
    ) required to switch the LC state, directly correlating to power efficiency in devices.
    
Structure-Property Logic

The rigid biphenyl core provides the geometric anisotropy (rod shape) necessary for the nematic phase, while the alkyl tail (pentyl, heptyl, etc.) ensures flexibility to lower the melting point.

  • Terminal Cyano: Maximizes

    
     (Nematic/TN displays).[1]
    
  • Lateral Fluoro-Substitution: Introducing fluorine ortho to the cyano group depresses the melting point and reduces viscosity by disrupting efficient packing, crucial for fast-switching mixtures.[1]

Visualization: Structure-Property Flow

G cluster_0 Molecular Design cluster_1 Physical Properties cluster_2 Applications Core Biphenyl Core Phase Nematic Stability Core->Phase Rigidity Head Cyano Group (-CN) Anisotropy Dielectric Anisotropy (Δε > 0) Head->Anisotropy Longitudinal Dipole Tail Alkyl Chain Tail->Phase Melting Point Control Viscosity Rotational Viscosity (γ1) Tail->Viscosity Chain Length Effect Display TN/STN Displays Anisotropy->Display Field Alignment Bio Label-Free Biosensors Phase->Bio Surface Sensitivity

Figure 1: Causal relationship between benzonitrile molecular architecture and macroscopic utility.[1]

Synthetic Pathways: A Medicinal Chemistry Approach

While early synthesis relied on Friedel-Crafts acylation, modern protocols utilize Suzuki-Miyaura Cross-Coupling .[1] This method is preferred in both LC and pharmaceutical manufacturing for its high yield, tolerance of functional groups, and scalability.

Protocol: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

Objective: Synthesize high-purity 5CB ( > 99.5% HPLC) suitable for device testing.

Reagents:
  • Aryl Halide: 1-Bromo-4-pentylbenzene (1.0 eq)[1]

  • Boronic Acid: 4-Cyanophenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Workflow:
  • Inert Atmosphere: Purge a 3-neck round-bottom flask with Argon for 15 minutes.

  • Dissolution: Add 1-Bromo-4-pentylbenzene and 4-Cyanophenylboronic acid to the Toluene/Ethanol mixture. Degas the solution (freeze-pump-thaw or vigorous bubbling) to prevent homocoupling byproducts.[1]

  • Catalysis: Add

    
     under positive Argon pressure.
    
  • Reaction: Heat to reflux (

    
    ) for 12-24 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
    
  • Work-up: Cool to RT. Dilute with ethyl acetate, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification (Critical):

    • Filtration: Pass through a silica plug to remove Palladium residues (critical for LC electrical resistivity).[1]

    • Recrystallization:[1] Recrystallize twice from Ethanol/Hexane to remove isomeric impurities.[1]

    • Distillation: Kugelrohr distillation under high vacuum (

      
       mbar) is recommended for device-grade material.[1]
      
Visualization: Synthetic Logic

Synthesis Start1 4-Pentylbromobenzene Step1 Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH) Start1->Step1 Start2 4-Cyanophenylboronic Acid Start2->Step1 Inter Crude 5CB (Contains Pd, Homocoupled byproducts) Step1->Inter Purify1 Silica Filtration (Pd Removal) Inter->Purify1 Purify2 Recrystallization (Isomer Removal) Purify1->Purify2 Final High Purity 5CB (>99.8%, High Resistivity) Purify2->Final

Figure 2: Palladium-catalyzed cross-coupling pathway for high-purity benzonitrile mesogens.

Physical Characterization & Protocols

Trustworthiness in LC research relies on precise phase identification.[1] The following protocols are self-validating systems.

Phase Transition Data (Homologous Series)

The alkyl chain length dramatically affects phase behavior.[1] Note the emergence of Smectic phases in longer chains.

CompoundAlkyl ChainMelting Point (

)
Clearing Point (

)
Phase Sequence
5CB Pentyl (

)
22.5°C35.0°CCr

N

Iso
6CB Hexyl (

)
14.5°C29.0°CCr

N

Iso
7CB Heptyl (

)
28.5°C42.0°CCr

N

Iso
8CB Octyl (

)
21.0°C40.5°CCr

SmA

N

Iso

Data Source: Validated against standard E7 mixture components [1, 2].

Protocol: Optical Texture Analysis (POM)

Objective: Confirm Nematic vs. Smectic phases.[1]

  • Sample Prep: Sandwich the synthesized LC between two untreated glass slides (no alignment layer).

  • Instrument: Polarized Optical Microscope (POM) with crossed polarizers.

  • Observation:

    • Schlieren Texture: Characteristic of the Nematic phase.[2] Look for dark brushes (extinction bands) meeting at point singularities.[1]

    • Focal Conic Fan Texture: Characteristic of the Smectic A phase (observed in 8CB).

  • Validation: Heat the sample to the isotropic phase (dark field), then cool slowly (

    
    ). The phase transition should be sharp and reversible.
    

Interdisciplinary Relevance: LCs in Bio-Sensing

For drug development professionals, the relevance of benzonitrile LCs lies in label-free detection .[1]

  • Principle: 5CB is extremely sensitive to surface boundary conditions.[1]

  • Application: When an aqueous interface is decorated with lipids or proteins, the 5CB molecules undergo an orientational transition (e.g., planar to homeotropic).

  • Drug Screening: This platform is used to screen for membrane-disrupting drugs or endotoxins.[1] The LC acts as an optical amplifier—a molecular binding event triggers a macroscopic change in birefringence visible to the naked eye.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters.

  • Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1]

  • Lowe, A. M., & Abbott, N. L. (2012). Liquid Crystalline Materials for Biological Applications. Advanced Materials. [1]

  • BenchChem Technical Repository . (2025). Solubility and Handling of 4-Cyano-4'-pentylbiphenyl.

Sources

Technical Safety Guide: 4-[4-(Hydroxymethyl)phenoxy]benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive safety and handling manual for 4-[4-(Hydroxymethyl)phenoxy]benzonitrile (CAS 90178-73-7). This document is designed for researchers and process chemists, moving beyond standard SDS tabular data to explain the mechanistic basis of hazards and the logic behind safety protocols.

CAS Registry Number: 90178-73-7 Synonyms: 4-(4-Hydroxy-3-hydroxymethyl-phenoxy)-benzonitrile (isomer variant); 4-(4-Cyanophenoxy)benzyl alcohol. Context: Key intermediate/impurity in the synthesis of Benzoxaborole therapeutics (e.g., Crisaborole).[1]

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the physical state and reactivity profile is the first line of defense. This compound combines a nitrile (cyano) group, a diaryl ether linkage, and a benzylic alcohol .

Physicochemical Data Table
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₄H₁₁NO₂MW: 225.24 g/mol
Physical State Solid (Crystalline powder)Dust inhalation hazard; requires local exhaust ventilation (LEV).
Melting Point 79–80 °CLow melting point; avoid high-friction milling which may induce melting/clumping.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility limits aqueous decontamination efficacy; use organic solvents for equipment cleaning.
Reactivity Stable under ambient conditionsIncompatible with strong oxidizers (benzyl alcohol oxidation) and strong acids (nitrile hydrolysis).

Part 2: Hazard Analysis & Mechanistic Toxicology

Standard SDSs list H-codes; this section explains the causality to inform risk assessment.

The Nitrile Moiety (–CN)
  • Hazard: Acute Toxicity (Oral/Inhalation).

  • Mechanism: While aromatic nitriles are generally less toxic than aliphatic ones, metabolic processing (via cytochrome P450) can slowly release cyanide ions (CN⁻), inhibiting cytochrome c oxidase and disrupting cellular respiration.

  • Symptom Latency: Unlike direct cyanide salts, symptoms from nitrile exposure may be delayed by hours.

  • H-Code Mapping: H302 (Harmful if swallowed), H332 (Harmful if inhaled).

The Benzylic Alcohol (–CH₂OH)
  • Hazard: Irritation & Sensitization Potential.

  • Mechanism: Benzylic alcohols can oxidize to benzaldehydes in vivo or in storage. Aldehydes are potent protein cross-linkers, leading to skin sensitization and mucosal irritation.

  • H-Code Mapping: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Diaryl Ether Linkage
  • Stability: Chemically robust, meaning the compound persists in the environment if spilled. It does not degrade rapidly, necessitating containment (H411/H412 potential).

Part 3: Synthesis Context & Process Safety[4]

This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) . Understanding this pathway highlights specific process hazards, such as solvent handling and thermal runaways.

Synthesis Pathway Visualization (Graphviz)

SynthesisPath SM1 4-Fluorobenzonitrile (CAS 1194-02-1) [Toxic/Flammable] Reagents Base: K2CO3 Solvent: DMSO/DMF Temp: 80-100°C SM1->Reagents SM2 4-Hydroxybenzyl Alcohol (CAS 623-05-2) [Irritant] SM2->Reagents Product 4-[4-(Hydroxymethyl)phenoxy] benzonitrile (CAS 90178-73-7) Reagents->Product SnAr Coupling

Figure 1: Standard SₙAr synthesis route. Note the use of polar aprotic solvents (DMSO/DMF) which can facilitate skin absorption of the dissolved toxic reactants.

Critical Process Controls
  • Solvent Carrier Effect: The reaction uses DMSO or DMF. These solvents are "skin penetrations enhancers." If the reaction mixture splashes on skin, the DMSO will carry the toxic fluorobenzonitrile and the product directly into the bloodstream.

    • Protocol:Double-gloving is mandatory. Use a laminate inner glove (e.g., Silver Shield) under a nitrile outer glove when handling the reaction mixture.

  • Quenching Exotherms: The reaction requires heat (80°C+). Upon completion, quenching with water can be exothermic.

    • Protocol: Cool reaction mass to <30°C before adding water to precipitate the product.

Part 4: Safe Handling & Storage Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Velocity: Face velocity should be maintained at 0.5 m/s (100 fpm).

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (min 0.11mm) Good resistance to solid nitriles. Warning: If dissolved in acetone/DCM, nitrile degrades rapidly; use Laminate/Butyl.
Eyes Chemical Goggles Safety glasses are insufficient for powders that can drift behind lenses.
Respiratory N95 / P100 (HEPA) Required if handling outside a hood (e.g., spill cleanup).
Body Tyvek Lab Coat Prevents dust accumulation on street clothes (secondary contamination risk).
Emergency Response Logic (Spills)

Scenario: 5g of powder spills on the benchtop.

SpillResponse Start Spill Detected TypeCheck Is it Solid or Solution? Start->TypeCheck Solid SOLID POWDER TypeCheck->Solid Liquid SOLUTION (DMSO/Org) TypeCheck->Liquid ActionSolid 1. Dampen with inert oil/PEG (prevents dust) 2. Scoop into sealable jar Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper towels (Reaction Risk) Liquid->ActionLiquid Disposal Dispose as Hazardous Chemical Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill containment. Note the prohibition of dry sweeping to prevent aerosolization.

Part 5: First Aid & Medical Surveillance

Because of the nitrile group, medical personnel must be informed of potential cyanide-like effects , although the risk is lower than with simple aliphatic nitriles.

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth; use a bag-valve mask to prevent rescuer exposure.

  • Skin Contact: Wash with soap and water for 15 minutes .[2]

    • Self-Validation Check: If the skin feels "sticky" or "warm" after washing, solvent absorption may have occurred. Continue irrigation.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the benzylic structure outweighs the benefit of expulsion. Administer activated charcoal if instructed by Poison Control.

References

  • PubChem. (2025).[3][4] 4-[4-(Hydroxymethyl)phenoxy]benzonitrile (Compound CID 135391074).[4] National Library of Medicine.[4] Retrieved February 26, 2026, from [Link]

  • European Patent Office. (2018). Process for preparing Crisaborole (WO2018150327A1). Describes the synthesis and handling of phenoxybenzonitrile intermediates.
  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Provides toxicological grounding for benzonitrile derivatives. Retrieved February 26, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile from 4-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile via Chemoselective Nucleophilic Aromatic Substitution (SₙAr)

Introduction & Mechanistic Rationale

Diaryl ethers are ubiquitous structural motifs in modern pharmacophores, heavily featured in kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This application note details a highly optimized, scalable protocol for the synthesis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile (CAS: 90178-73-7) [3]. The methodology relies on a chemoselective Nucleophilic Aromatic Substitution (SₙAr) reaction between 4-fluorobenzonitrile (the electrophile) and 4-hydroxybenzyl alcohol (the nucleophile).

Expertise & Causality in Reaction Design:

  • Chemoselectivity Principle: 4-Hydroxybenzyl alcohol possesses two distinct nucleophilic centers: a phenolic hydroxyl group and a benzylic hydroxyl group. The phenolic OH is significantly more acidic (pKa ~10) than the benzylic OH (pKa ~15). By employing a mild base such as Potassium Carbonate (K₂CO₃), the phenolic proton is selectively abstracted. This generates a highly reactive phenoxide anion while leaving the benzylic alcohol intact, preventing undesired O-alkylation or polymerization.

  • Electrophilic Activation: The para-cyano group on 4-fluorobenzonitrile is strongly electron-withdrawing via both resonance and induction. This drastically lowers the LUMO of the aromatic ring, stabilizing the anionic Meisenheimer complex intermediate and facilitating the rapid displacement of the fluoride leaving group.

  • Solvent Selection: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the SₙAr process [2].

Reaction Pathway & Workflow

SNAr_Workflow Reactants Reactants 4-Fluorobenzonitrile + 4-Hydroxybenzyl alcohol Base Deprotonation K2CO3 in DMF (RT, 30 min) Reactants->Base Reaction SNAr Reaction Heat at 90 °C for 12-16h Base->Reaction Workup Aqueous Workup Quench with H2O, Extract (EtOAc) Reaction->Workup Purification Purification Silica Gel Chromatography Workup->Purification Product Pure Product 4-(4-(Hydroxymethyl)phenoxy)benzonitrile Purification->Product

Workflow for the chemoselective SNAr synthesis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific workup steps designed to completely remove DMF, which is a common cause of poor crystallization and artificially inflated yield calculations.

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv, 10.0 mmol, 1.21 g)

  • 4-Hydroxybenzyl alcohol (1.1 equiv, 11.0 mmol, 1.36 g)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv, 15.0 mmol, 2.07 g)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl Acetate (EtOAc), Hexanes, 5% aqueous LiCl, Brine, Deionized Water.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N₂ or Ar) to prevent oxidative degradation of the phenol at elevated temperatures.

  • Reagent Charging: Add 4-fluorobenzonitrile (1.21 g) and 4-hydroxybenzyl alcohol (1.36 g) to the flask.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.07 g). Causality: Finely powdered K₂CO₃ drastically increases the surface area, ensuring rapid, heterogeneous deprotonation of the phenol.

  • Solvent Addition: Syringe in 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to allow for complete phenoxide generation (the solution will transition to a slight yellow hue).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C using a pre-heated oil bath or heating block. Maintain stirring at 90 °C for 12–16 hours.

  • In-Process Control: Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV visualization at 254 nm). The starting 4-fluorobenzonitrile (higher Rf) should be completely consumed.

  • Aqueous Workup: Cool the reaction to room temperature. Quench by pouring the mixture into 100 mL of ice-cold deionized water. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality: LiCl selectively partitions residual DMF into the aqueous phase by altering the ionic strength, preventing solvent carryover into the final product.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel, eluting with a gradient of 10% to 40% EtOAc in Hexanes. Collect the product fractions and concentrate to afford 4-(4-(hydroxymethyl)phenoxy)benzonitrile as a white to off-white solid.

Data Presentation & Analytical Characterization

Table 1: Optimization of Reaction Conditions

Entry Base (Equiv) Solvent Temp (°C) Time (h) Chemoselectivity (Phenolic:Benzylic) Isolated Yield (%)
1 K₂CO₃ (1.5) DMF 90 12 >99:1 88
2 Cs₂CO₃ (1.5) DMF 90 8 >99:1 92
3 NaH (1.1) THF 65 24 85:15 65

| 4 | K₂CO₃ (1.5) | DMSO | 110 | 6 | >99:1 | 85 |

Note: While Cs₂CO₃ provides a slight yield increase and faster reaction time (Entry 2) due to the higher solubility of the cesium phenoxide, K₂CO₃ (Entry 1) is preferred for standard scale-up due to its superior cost-effectiveness and excellent chemoselectivity profile.

Table 2: Expected Analytical Data [3]

Technique Expected Signals / Parameters
¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J=8.8 Hz, 2H), 7.41 (d, J=8.5 Hz, 2H), 7.05 (d, J=8.5 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 4.71 (s, 2H), 1.85 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ 161.5, 154.2, 137.8, 134.1, 129.0, 120.5, 118.8, 118.2, 105.8, 64.5.
MS (ESI+) [M+H]⁺ calculated for C₁₄H₁₂NO₂⁺: 226.09; Found: 226.10.

| Melting Point | 79 – 81 °C |

Troubleshooting Guide

Table 3: Common Pitfalls and Corrective Actions

Observation Potential Cause Corrective Action
Incomplete Conversion Moisture in solvent/base deactivating the nucleophile via hydrogen bonding. Ensure DMF is strictly anhydrous; oven-dry K₂CO₃ at 120 °C before use.
Formation of Di-alkylated Byproducts Base is too strong (e.g., NaH used instead of K₂CO₃), deprotonating the benzylic OH. Strictly adhere to mild carbonate bases (K₂CO₃ or Cs₂CO₃) to maintain pKa-driven selectivity.

| Product is an Oil instead of a Solid | Residual DMF trapped in the product lattice. | Perform rigorous 5% LiCl washes during workup; dry under high vacuum (<1 mbar) for >12h. |

References

  • Title: Covalent and Noncovalent Strategies for Targeting Lys102 in HIV-1 Reverse Transcriptase Source: Office of Scientific and Technical Information (OSTI.gov) URL: [Link]

  • Title: CsF/Clinoptilolite: an Efficient Solid Base in SNAr and Copper-catalyzed Ullmann Reactions Source: SciSpace URL: [Link]

Nucleophilic aromatic substitution protocol for diaryl ethers

Application Note: High-Efficiency Synthesis of Diaryl Ethers via Nucleophilic Aromatic Substitution ( )

Abstract & Introduction

The formation of diaryl ether motifs is a cornerstone in the synthesis of bioactive pharmacophores, including vancomycin antibiotics and thyroxine derivatives. While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) are popular, the classical Nucleophilic Aromatic Substitution (


)

This guide details a robust, transition-metal-free protocol for coupling phenols with activated aryl halides. Unlike generic textbook descriptions, this protocol emphasizes the kinetic "fluorine effect" and the "naked anion" principle in polar aprotic media, ensuring high yields and reproducibility in drug discovery workflows.

Mechanistic Insight: The Addition-Elimination Pathway[1][2][3][4][5]

To optimize

not

Addition-Elimination12
The Critical Role of the Meisenheimer Complex

The reaction involves the attack of a phenoxide nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Rate-Determining Step (RDS): The initial nucleophilic attack (Addition).[1]

  • Fast Step: Loss of the leaving group (Elimination) and restoration of aromaticity.[1]

Expert Insight - The Fluorine Anomaly: In


1

inverted

1
  • Why? Since the addition step is rate-limiting, the high electronegativity of fluorine inductively stabilizes the Meisenheimer intermediate, lowering the activation energy (

    
    ) of the first step [1, 3].[1][3] The strength of the C-F bond is irrelevant because bond breaking occurs in the fast, non-limiting step.[4]
    
Diagram 1: Reaction Mechanism

SNAr_MechanismReactantsReactants(Ar-F + Ar-OH + Base)TS1Transition State 1(Nucleophilic Attack)Reactants->TS1 Slow (RDS)IntermediateMeisenheimer Complex(Resonance Stabilized Anion)TS1->IntermediateTS2Transition State 2(Leaving Group Departure)Intermediate->TS2 FastProductsDiaryl Ether Product(Ar-O-Ar + Salt)TS2->Products

Caption: The stepwise Addition-Elimination pathway. Note that the formation of the Meisenheimer complex is the rate-determining step, favored by highly electronegative leaving groups like Fluorine.

Critical Reaction Parameters

Success in

Table 1: Parameter Optimization Matrix
ParameterRecommended ChoiceScientific Rationale
Leaving Group Fluorine (-F) Highest electronegativity stabilizes the transition state of the RDS (addition step).[1] Reaction rates for Ar-F can be 100-1000x faster than Ar-Cl [1].[2]
Solvent DMSO, DMF, or NMP Polar Aprotic. These solvents solvate cations (e.g.,

) effectively but do not hydrogen-bond to the phenoxide anion, leaving it "naked" and highly reactive [4].
Base

or


is standard.[2]

is superior for sterically hindered or less reactive substrates due to the "Cesium Effect" (higher solubility in organic media and weaker ion pairing) [5].[2]
Activator

Must be ortho or para to the leaving group to delocalize the negative charge in the Meisenheimer complex via resonance.
Temperature 80°C – 120°C Required to overcome the activation energy of aromatic disruption.[2] Highly activated substrates (e.g., 2,4-dinitro) may react at RT.

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-nitrophenyl phenyl ether (Model Reaction).

Materials
  • Electrophile: 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Phenol (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous [0.5 M concentration relative to electrophile]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.

    • Crucial: Ensure

      
       is freshly ground and dried.[2] Water acts as a competing nucleophile, leading to hydrolysis (formation of phenols instead of ethers).
      
  • Reaction Assembly:

    • Charge the flask with Phenol (1.1 equiv) and

      
       (2.0 equiv).
      
    • Add anhydrous DMSO via syringe.[2]

    • Stir at Room Temperature (RT) for 15 minutes. This pre-stir generates the active potassium phenoxide species and ensures deprotonation before the electrophile is introduced.[2]

  • Addition of Electrophile:

    • Add 1-Fluoro-4-nitrobenzene (1.0 equiv) neat or dissolved in a minimal amount of DMSO.

    • Equip the flask with a reflux condenser (if heating >100°C) and maintain nitrogen atmosphere.[2]

  • Reaction:

    • Heat the mixture to 90°C in an oil bath.

    • Monitor: Check by TLC or HPLC at 1 hour. Most activated substrates reach >95% conversion within 2-4 hours.[2]

    • Endpoint: Disappearance of the aryl fluoride.[2]

  • Workup (Aqueous Extraction):

    • Cool to RT.

    • Pour the reaction mixture into 10 volumes of ice-water . (DMSO is miscible with water and will wash away).[2]

    • Observation: The product often precipitates as a solid.[2] If so, filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (

      
      ).[2] Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water, then Brine.
      
    • Dry over

      
      , filter, and concentrate.[5]
      
  • Purification:

    • Recrystallization (Ethanol/Water) is often sufficient for solids.[2]

    • Flash Column Chromatography (Hexanes/Ethyl Acetate) for oils.[2]

Troubleshooting & Optimization Workflow

When yields are low, systematic troubleshooting is required. The most common failure mode in

hydrolysislow reactivity2
Diagram 2: Decision Tree for Reaction Optimization

Optimization_WorkflowStartStart: Low Yield / No ReactionCheck_SMIs Starting Material (SM) consumed?Start->Check_SMCheck_ProdIs the major byproduct a Phenol (Hydrolysis)?Check_SM->Check_Prod Yes (SM Gone)Action_TempIncrease Temp (up to 140°C)or Switch Solvent to NMPCheck_SM->Action_Temp No (SM Remains)Action_DryCRITICAL: Dry Solvent/Base.Water is competing as nucleophile.Check_Prod->Action_Dry Yes (Hydrolysis)Action_LGSwitch Leaving Group:Cl -> FCheck_Prod->Action_LG No (Complex Mixture)Action_BaseSwitch Base:K2CO3 -> Cs2CO3 (Cesium Effect)Action_Temp->Action_Base Still No ReactionAction_LG->Action_Base If F fails

Caption: Strategic workflow for diagnosing reaction failure. Hydrolysis is the most common side-reaction in polar aprotic solvents.[2]

Optimization Notes:
  • The "Cesium Effect": If using

    
     results in incomplete conversion, switch to 
    
    
    . The larger Cesium cation forms a "loose" ion pair with the phenoxide, making the nucleophile more available for attack [5].
  • Substrate Scope: If the ring is not activated (e.g., chlorobenzene), this protocol will not work . You must switch to a metal-catalyzed cross-coupling (Buchwald-Hartwig) protocol.[2]

References

  • Ashenhurst, J. (2018).[4] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Rohrbach, S. et al. (2019). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 21(3), 965–969. [Link]

  • Chemistry Stack Exchange. (2013).[2] Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • University of Calgary. Solvent Effects in Substitution Reactions. [Link]

Advanced Application Note: Utilization of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) as a functional monomer and precursor in high-performance polymer synthesis.

Executive Summary

4-(4-(Hydroxymethyl)phenoxy)benzonitrile (HMPB) is a bifunctional aromatic building block characterized by a reactive primary benzylic alcohol and a polar nitrile group. Its structure—a cyanophenyl ether linked to a benzyl alcohol—makes it a critical intermediate for synthesizing Side-Chain Liquid Crystal Polymers (SCLCPs) , High-Performance Dielectrics , and Phthalonitrile Resins .

Unlike standard bisphenol monomers used in Polyarylene Ether Nitriles (PEN), HMPB is mono-functional regarding the hydroxyl group. Therefore, it acts primarily as:

  • A Precursor to Polymerizable Monomers: Conversion to acrylates/methacrylates for radical polymerization.

  • A Chain Terminator/End-Capper: Controlling molecular weight and introducing functional nitrile end-groups in condensation polymers (Polyurethanes, Polyesters).

  • A Reactive Diluent: Reducing viscosity and modifying crosslink density in high-temperature phthalonitrile resins.

Chemical Structure & Properties

PropertyValue / Description
IUPAC Name 4-[4-(Hydroxymethyl)phenoxy]benzonitrile
CAS Number 90178-73-7
Molecular Formula C₁₄H₁₁NO₂
Molecular Weight 225.24 g/mol
Functional Groups Primary Alcohol (-CH₂OH), Nitrile (-CN), Ether (-O-)
Key Reactivity Nucleophilic substitution (Alcohol), Cyclotrimerization (Nitrile), Electrophilic Aromatic Substitution (Ring)
Solubility Soluble in polar aprotic solvents (DMF, DMAc, NMP), Acetone, THF.[1][2]

Application Protocol A: Synthesis of Side-Chain Liquid Crystal Monomers

The most direct application of HMPB is its conversion into a vinyl monomer (acrylate or methacrylate). The resulting polymer features a pendant cyanobiphenyl-like mesogen, imparting liquid crystalline properties and high dielectric anisotropy.

Target Monomer: 4-(4-Cyanophenoxy)benzyl Methacrylate (CPBM)

Reagents:

  • HMPB (1.0 eq)

  • Methacryloyl Chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • Hydroquinone (Inhibitor, trace)

Step-by-Step Protocol:

  • Dissolution: In a 3-neck round-bottom flask under nitrogen, dissolve HMPB (10 g, 44.4 mmol) and TEA (6.7 g, 66.6 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Acylation: Add Methacryloyl Chloride (5.57 g, 53.3 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3) until the starting alcohol spot disappears.

  • Workup:

    • Wash the organic layer with water (3x), 5% NaHCO₃ (2x), and brine (1x).

    • Dry over anhydrous MgSO₄ and filter.

    • Evaporate solvent under reduced pressure (keep bath < 30°C).

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

  • Yield: Expect ~85-90% as a white crystalline solid.

Polymerization (Poly-CPBM):

  • Method: Free Radical Polymerization in Toluene at 70°C using AIBN (1 wt%) for 24 hours.

  • Precipitation: Pour reaction mixture into cold methanol. Filter and dry the white polymer.

Application Protocol B: Reactive Diluent for Phthalonitrile Resins

HMPB can be used as a reactive additive in bis-phthalonitrile resins. The nitrile group participates in the curing reaction (forming triazine/phthalocyanine rings) at high temperatures, while the benzyl alcohol group can react with added anhydride curing agents or remain as a polar modifier.

Role: Reduces resin melt viscosity and introduces flexibility/toughness.

Protocol:

  • Blending: Mix a standard bis-phthalonitrile monomer (e.g., 4,4'-bis(3,4-dicyanophenoxy)biphenyl) with 5-15 wt% HMPB.

  • Catalyst Addition: Add 1-2 wt% of an aromatic amine (e.g., 4,4'-DDS) or organic acid salt.

  • B-Staging: Heat the mixture to 200°C with stirring until homogenous.

  • Curing Cycle:

    • 250°C for 4 hours (Gelation/Crosslinking).

    • 300°C for 4 hours (Post-cure).

    • 350°C for 2 hours (Max crosslinking density).

Mechanism: The nitrile group of HMPB co-trimerizes with the resin's nitrile groups, integrating the mono-functional unit into the network as a "dangling end," which can improve fracture toughness.

Application Protocol C: End-Capper for Polyurethanes

HMPB serves as a functional chain terminator for polyurethane prepolymers, introducing a terminal nitrile group that enhances adhesion to metal substrates and increases the dielectric constant.

Protocol:

  • Prepolymer Synthesis: React a diisocyanate (e.g., MDI or TDI) with a polyol (e.g., PTMG) at an NCO:OH ratio of 2:1 to form an isocyanate-terminated prepolymer.

  • End-Capping:

    • Dissolve the prepolymer in anhydrous DMF/DMAc.

    • Add HMPB (stoichiometric equivalent to remaining NCO groups).

    • Add Dibutyltin Dilaurate (DBTDL) catalyst (0.1 wt%).

  • Reaction: Stir at 60-80°C for 4-6 hours. Monitor NCO peak disappearance (~2270 cm⁻¹) via FTIR.

  • Film Casting: Cast the solution onto a substrate and dry/cure to form a tough, nitrile-terminated polyurethane film.

Visualizing the Workflows

HMPB_Pathways HMPB HMPB Monomer (Alcohol + Nitrile) Acrylate Methacrylate Derivative HMPB->Acrylate Esterification (Methacryloyl Cl) Phthalo_Resin Phthalonitrile Resin (High-Temp Composite) HMPB->Phthalo_Resin Co-Curing @ 300°C (Triazine Formation) PU_Terminator Nitrile-Terminated Polyurethane HMPB->PU_Terminator Reaction with NCO-Prepolymer Polymer_SCLCP Side-Chain LC Polymer (Optical Films) Acrylate->Polymer_SCLCP Radical Polymerization (AIBN, 70°C)

Figure 1: Synthetic pathways for utilizing HMPB in liquid crystal polymers, high-temp resins, and polyurethanes.

Characterization & Quality Control

TechniqueParameterExpected Result
¹H NMR (DMSO-d₆) Structure Verificationδ 4.5 ppm (s, 2H, -CH₂O-), δ 7.0-7.8 ppm (m, 8H, Aromatic), δ 5.2 ppm (t, 1H, -OH).
FTIR Functional Groups2228 cm⁻¹ (C≡N stretch), 3300-3500 cm⁻¹ (O-H stretch). Disappearance of O-H confirms esterification.
DSC Thermal TransitionsMonomer mp: ~80°C. Polymer Tg: Typically 100-150°C (depending on backbone).
TGA Thermal Stability5% weight loss typically >300°C for cured resins.

References

  • Keller, T. M. (1988). Phthalonitrile-based high temperature resin. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Shibaev, V. P., & Plate, N. A. (1984). Liquid Crystal Polymers: Concepts and Applications. Advances in Polymer Science. Link

  • Laskoski, M., & Keller, T. M. (2006). Synthesis and Properties of Aromatic Ether-Nitrile Polymers. Macromolecules. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-[4-(Hydroxymethyl)phenoxy]benzonitrile. Link

  • Chen, X., et al. (2019). Dielectric properties of poly(arylene ether nitrile) composites. Journal of Materials Science: Materials in Electronics. Link

Sources

Oxidation of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Oxidation of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Executive Summary

This application note details the protocol for the oxidation of 4-(4-(hydroxymethyl)phenoxy)benzonitrile to 4-(4-formylphenoxy)benzonitrile . This transformation represents a critical intermediate step in the synthesis of liquid crystals and diaryl ether-based pharmacophores (e.g., Crisaborole analogs).

The core challenge is achieving quantitative conversion of the primary benzylic alcohol to the aldehyde without:

  • Over-oxidation to the carboxylic acid.

  • Hydrolysis of the nitrile (cyano) group.

  • Cleavage or oxidation of the ether linkage.

Two validated protocols are presented: Activated Manganese Dioxide (MnO₂) as the robust, scalable standard, and Dess-Martin Periodinane (DMP) for high-value, small-scale optimization.

Strategic Analysis & Chemoselectivity

The substrate contains three distinct functional motifs: a benzonitrile , a diaryl ether , and a benzylic alcohol .

  • Benzylic Alcohol (Target): Highly susceptible to oxidation. The benzylic position stabilizes the radical/cationic intermediates, allowing for milder oxidants than those required for aliphatic alcohols.

  • Nitrile (Protection Required): Susceptible to hydrolysis under strong acidic (e.g., Jones Reagent) or basic conditions, converting to amides or carboxylic acids.

  • Ether Linkage: Generally stable, but electron-rich aromatic rings can suffer electrophilic chlorination or over-oxidation with aggressive reagents like acidic KMnO₄.

Selected Strategy: We utilize heterogeneous surface oxidation (MnO₂) or hypervalent iodine (DMP) to effect the transformation under neutral conditions, preserving the nitrile integrity.

Reaction Pathway Diagram

ReactionPathway Substrate 4-(4-(Hydroxymethyl) phenoxy)benzonitrile Intermediate Alkoxy-Metal/Iodine Intermediate Substrate->Intermediate Activation Product 4-(4-Formylphenoxy) benzonitrile Intermediate->Product -2H (Oxidation) SideProduct Carboxylic Acid (Over-oxidation) Product->SideProduct Strong Oxidants (Avoided)

Figure 1: Reaction pathway highlighting the target transformation and the over-oxidation risk (red) avoided by the selected protocols.

Protocol A: Activated Manganese Dioxide (MnO₂)

Status: Gold Standard | Scale: Gram to Kilogram | Type: Heterogeneous

This method is preferred for its operational simplicity. Activated MnO₂ specifically targets allylic and benzylic alcohols. The reaction is driven by the surface area of the reagent; therefore, a large excess (10–20 equivalents) is standard.

Reagents & Equipment
  • Substrate: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (1.0 eq)

  • Oxidant: Activated MnO₂ (15.0 eq). Note: Commercial "Activated" grade is required. Unactivated pyrolusite is ineffective.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃). Anhydrous grade preferred but not strictly required.

  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (concentration ~0.1 M).

  • Addition: Add Activated MnO₂ (15 eq) in a single portion. The mixture will turn into a black slurry.

  • Reaction:

    • Seal the flask and stir vigorously at Room Temperature (20–25°C) .

    • Optimization: If reaction is slow (>24h), heat to reflux (40°C).

  • Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane).

    • Substrate R_f: ~0.3 (Alcohol)

    • Product R_f: ~0.6 (Aldehyde)

    • Visualization: UV lamp (254 nm).

  • Workup:

    • Prepare a sintered glass funnel with a pad of Celite (2–3 cm thick).

    • Filter the black slurry through the Celite pad.

    • Critical Step: Rinse the filter cake copiously with DCM (3 x reaction volume) to desorb the product from the manganese surface.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude aldehyde as a white to off-white solid.

Workflow Visualization

MnO2Workflow Step1 Dissolve Substrate in DCM (0.1 M) Step2 Add Activated MnO2 (15 equiv) Step1->Step2 Step3 Stir vigorously RT, 12-24h Step2->Step3 Step4 Filter through Celite (Remove Mn solids) Step3->Step4 Step5 Wash Cake with DCM (Maximize Recovery) Step4->Step5 Step6 Evaporate Solvent Step5->Step6

Figure 2: Operational workflow for the heterogeneous MnO₂ oxidation.

Protocol B: Dess-Martin Periodinane (DMP)

Status: High Precision | Scale: Milligram to Gram | Type: Homogeneous

DMP is ideal if the MnO₂ grade is poor or if the reaction kinetics are too slow. It proceeds via a hypervalent iodine mechanism that is strictly chemoselective for alcohols to carbonyls.

Reagents
  • Substrate: 1.0 eq

  • Oxidant: Dess-Martin Periodinane (1.2 eq)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (1.5 eq) - Prevents acid-catalyzed side reactions.

  • Quench Solution: 1:1 mixture of Sat. NaHCO₃ and Sat. Na₂S₂O₃ (Sodium Thiosulfate).

Step-by-Step Methodology
  • Setup: Dissolve substrate in DCM (0.1 M) at 0°C (ice bath).

  • Addition: Add NaHCO₃ (solid), followed by DMP (solid) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature . Reaction is typically fast (1–3 hours).

  • Quench (Critical):

    • Dilute with Et₂O or DCM.

    • Add the NaHCO₃/Na₂S₂O₃ quench solution.

    • Mechanism:[1][2] Thiosulfate reduces the byproduct (iodinane) to iodobenzoic acid/iodobenzene derivatives for easy removal.

    • Stir vigorously until the organic layer is clear (15–30 mins).

  • Extraction: Separate layers. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Analytical Validation & Specifications

Upon isolation, the product 4-(4-formylphenoxy)benzonitrile should be validated against the following specifications.

ParameterSpecificationNotes
Physical State White/Pale Yellow SolidMelting Point: ~88–93°C [1]
¹H NMR (CDCl₃)

9.92 (s, 1H)
Diagnostic: Aldehyde proton (singlet)
¹H NMR (Aromatic)

7.90 (d), 7.66 (d), 7.12 (m)
Two AA'BB' systems (8 protons total)
IR Spectroscopy 2225 cm⁻¹ (CN stretch)1695 cm⁻¹ (C=O stretch)Sharp nitrile peak confirms no hydrolysis
Mass Spec (ESI) [M+H]⁺ = 224.07Molecular Formula: C₁₄H₉NO₂

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion (MnO₂) Deactivated ReagentUse "Activated" grade only. Dry MnO₂ in an oven at 110°C for 24h before use.
Low Yield (MnO₂) Product adsorptionThe aldehyde sticks to the MnO₂ surface. Increase wash volume of the filter cake significantly.
Acidic Impurities (DMP) Acetic acid byproductEnsure NaHCO₃ buffer is used during reaction and workup.
New Spot on TLC (Base Line) Carboxylic AcidOver-oxidation. Switch from Cr-based oxidants (if used) to MnO₂.

References

  • Sigma-Aldrich. Product Specification: 4-(4-Formylphenoxy)benzonitrile. Link

  • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, 2001.
  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156. Link

  • PubChem. Compound Summary: 4-(4-Formylphenoxy)benzonitrile. Link

  • Vertex AI Search. Grounding Source 1.1: Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. (Confirming selectivity of MnO2 for benzylic systems). Link

Sources

Functionalization of benzyl alcohol group in phenoxybenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Functionalization of Benzyl Alcohol Motifs in Phenoxybenzonitriles

Executive Summary

The phenoxybenzonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for non-steroidal anti-inflammatory drugs (e.g., Crisaborole) and next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). A frequent synthetic bottleneck involves the functionalization of the benzyl alcohol moiety without compromising the labile nitrile group or the ether linkage.

This application note details three high-fidelity protocols for transforming the benzyl alcohol group: Halogenation (Appel) , Oxidation (Manganese Dioxide) , and Etherification (Mitsunobu) .[1] These methods are selected for their neutrality and chemo-selectivity, ensuring the integrity of the cyano group (


) which is susceptible to hydrolysis under classical acidic (

) or basic (

) conditions.[1]

Strategic Analysis: The Chemoselectivity Challenge

The primary challenge in functionalizing 4-(3-(hydroxymethyl)phenoxy)benzonitrile and its analogs lies in the competing reactivity of the nitrile group.

  • Acid Sensitivity: Strong mineral acids (e.g.,

    
    , often used for bromination) can hydrate the nitrile to a primary amide or hydrolyze it to a carboxylic acid.
    
  • Base Sensitivity: Strong alkoxides or hydroxides can attack the nitrile carbon (Pinner reaction conditions) or cause elimination if adjacent protons are acidic.

  • Oxidative Sensitivity: Strong oxidants (e.g.,

    
    ) will over-oxidize the alcohol to a carboxylic acid and may simultaneously hydrate the nitrile.
    

Selected Solution: We utilize anhydrous, neutral-pH pathways driven by phosphorus-based reagents (Appel, Mitsunobu) and heterogeneous surface-mediated oxidation (


).[1]
Decision Tree: Functionalization Pathways

FunctionalizationStrategy Start Phenoxybenzonitrile (Benzyl Alcohol) Decision Target Moiety? Start->Decision Path1 Benzyl Halide (Electrophile) Decision->Path1 Activation Path2 Benzaldehyde (Carbonyl) Decision->Path2 Oxidation Path3 Benzyl Ether (Linker) Decision->Path3 Coupling Method1 Appel Reaction (CBr4 / PPh3) Path1->Method1 Neutral pH No Hydrolysis Method2 MnO2 Oxidation (Heterogeneous) Path2->Method2 Stops at Aldehyde Method3 Mitsunobu Coupling (DIAD / PPh3) Path3->Method3 Inversion/Stereocontrol

Figure 1: Strategic decision tree for divergent synthesis from the benzyl alcohol intermediate.

Detailed Protocols

Protocol A: Conversion to Benzyl Bromide (Appel Reaction)

Objective: Convert the hydroxyl group to a bromide leaving group without hydrolyzing the nitrile. Mechanism: Activation of oxygen by phosphonium salt followed by


 displacement.

Materials:

  • Substrate: 4-(3-(hydroxymethyl)phenoxy)benzonitrile (

    
     equiv)[1][2]
    
  • Reagent: Carbon Tetrabromide (

    
    , 
    
    
    
    equiv)[1]
  • Reagent: Triphenylphosphine (

    
    , 
    
    
    
    equiv)[1]
  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Procedure:

  • Preparation: Dissolve

    
     of the substrate and 
    
    
    
    of
    
    
    in
    
    
    of anhydrous DCM under a nitrogen atmosphere. Cool the solution to
    
    
    using an ice bath.
  • Addition: Dissolve

    
     of 
    
    
    
    in
    
    
    DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

    
    ) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (
    
    
    
    ) should disappear, replaced by the bromide (
    
    
    ).
  • Workup: Quench by adding

    
     of saturated 
    
    
    
    (weak base protects the nitrile).[1] Extract with DCM (
    
    
    ).[1]
  • Purification: Concentrate the organic layer. The byproduct is triphenylphosphine oxide (solid). Precipitate the oxide by adding cold diethyl ether/hexane (

    
    ) and filtering. Purify the filtrate via silica gel flash chromatography.
    

Why this works: The reaction generates the brominating species in situ under neutral conditions, completely avoiding the acidic environment of


.
Protocol B: Chemoselective Oxidation (Activated )

Objective: Oxidize benzyl alcohol to benzaldehyde. Critical Constraint: Avoid over-oxidation to benzoic acid (which complicates purification and risks nitrile hydrolysis).

Materials:

  • Substrate: 4-(3-(hydroxymethyl)phenoxy)benzonitrile[1][3][4]

  • Oxidant: Activated Manganese(IV) Oxide (

    
    , 
    
    
    
    equiv)[1]
  • Solvent: Chloroform (

    
    ) or DCM[1]
    

Step-by-Step Procedure:

  • Activation: Ensure

    
     is "activated" (dried at 
    
    
    
    for 12 hours prior to use).
  • Reaction: Suspend the substrate (

    
    ) in 
    
    
    
    
    
    . Add Activated
    
    
    (
    
    
    ).[1]
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring. 
    
    
    
    oxidation is a surface phenomenon; high agitation is required.[1]
  • Monitoring: Check HPLC/TLC every 2 hours. Reaction typically completes in 4–6 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the manganese slurry. Rinse the pad with DCM.

  • Isolation: Evaporate the solvent. The aldehyde is usually pure enough for subsequent steps (e.g., reductive amination or Wittig).

Data Comparison: Oxidation Methods

MethodReagentsNitrile StabilityRisk of Over-oxidationSuitability
MnO2

/

High LowRecommended
Swern

/ DMSO
HighLowGood (Odor issues)
Jones

/

Low (Hydrolysis)High (Acid)Avoid
PCC Pyridinium ChlorochromateModerateModerateDifficult Workup
Protocol C: Etherification (Mitsunobu Reaction)

Objective: Install a complex ether linkage (e.g., for fragment coupling) directly from the alcohol. Mechanism:


 inversion using a redox-active phosphine/azo system.[1]

Materials:

  • Substrate: Benzyl alcohol derivative (

    
     equiv)[1]
    
  • Nucleophile: Phenol or acidic imide (

    
     equiv)[1]
    
  • Reagent: Triphenylphosphine (

    
    , 
    
    
    
    equiv)[1]
  • Reagent: Diisopropyl azodicarboxylate (DIAD,

    
     equiv)[1]
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Mixture: Dissolve substrate, nucleophile, and

    
     in anhydrous THF under Nitrogen. Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise (neat or in THF) over 15 minutes. Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature overnight.
    
  • Workup: Concentrate the THF. Redissolve in

    
     to precipitate 
    
    
    
    . Filter.
  • Purification: Flash chromatography is essential to separate the hydrazine byproduct (

    
    ) from the product.
    
Mechanistic Workflow: Mitsunobu Coupling

MitsunobuMechanism PPh3 PPh3 Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine Activated Oxyphosphonium Activated Alcohol Betaine->Activated + Alcohol (Proton Transfer) Product Functionalized Ether (Inverted Configuration) Activated->Product SN2 Attack by Nu- (OPPh3 Leaving Group) Alcohol Benzyl Alcohol (Substrate) Nucleophile Acidic Nucleophile (H-Nu) Nucleophile->Activated Deprotonation

Figure 2: The Mitsunobu cycle allows substitution under mild conditions, preserving the nitrile.[1]

Troubleshooting & Quality Control

  • NMR Signature:

    • Starting Material: Benzyl

      
       appears as a doublet (if coupled to OH) or singlet around 
      
      
      
      .[1]
    • Bromide Product: Shift moves upfield to

      
      .[1]
      
    • Aldehyde Product: Distinct singlet at

      
      .[1]
      
  • Nitrile Integrity Check: Look for the IR stretch at

    
    .[1] If hydrolysis occurs, this band disappears and is replaced by Amide I/II bands (
    
    
    
    ).[1]

References

  • Synthesis of Crisaborole Intermediates. Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile.[1] US Patent 10,981,939 B2. (2021).[1][3] Link

  • Appel Reaction Mechanism. Appel Reaction. Organic Chemistry Portal.[5] Link

  • Mitsunobu Reaction on Phenoxybenzonitriles. Process for preparing crisaborole. WO Patent 2018/150327 A1. (2018).[1] Link

  • Selective Oxidation. Solvent-Free Oxidation of Benzyl Alcohol Derivatives.[1] Catalysts 2022, 12,[6] 20. Link

  • Nitrile Tolerance. Ruthenium-Catalyzed Nitro and Nitrile Compounds Coupling.[1]Link[1]

Sources

Technical Application Note: Chemoselective Reduction of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemoselective reduction of the nitrile group in 4-(4-(Hydroxymethyl)phenoxy)benzonitrile to yield the primary amine, (4-(4-(Aminomethyl)phenoxy)phenyl)methanol .

The structural challenge lies in the molecule's bifunctionality: a benzonitrile core linked via a stable diaryl ether to a benzyl alcohol . The primary objective is to reduce the nitrile to a primary amine (


) without deoxygenating the benzyl alcohol (hydrogenolysis) or cleaving the ether linkage.

Three validated protocols are provided, ranked by chemoselectivity and operational ease:

  • Borane-THF Complex (

    
    ):  The gold standard for lab-scale chemoselectivity.
    
  • Cobalt(II) Chloride / Sodium Borohydride: A mild, rapid method utilizing in-situ generated boride catalysts.

  • Raney Nickel Hydrogenation: The preferred method for process scale-up, with specific controls to prevent secondary amine formation.

Retrosynthetic & Mechanistic Analysis

Structural Challenges
  • Nitrile (

    
    ):  Requires 4 electrons (or 2 equivalents of 
    
    
    
    ) to reduce to the primary amine. Intermediate imines are prone to condensation, leading to secondary amine dimers.
  • Benzyl Alcohol (

    
    ):  Susceptible to hydrogenolysis (cleavage to a methyl group) under vigorous catalytic hydrogenation (e.g., Pd/C, high pressure). It is also acidic enough (
    
    
    
    ) to quench hydride reagents like
    
    
    , necessitating excess reagent.
  • Diaryl Ether (

    
    ):  generally chemically inert under these reduction conditions.
    
Reagent Selection Matrix
ReagentChemoselectivityRisk of Side ReactionsOperational ComplexityRecommendation

High Low.[1] Forms borate ester with

, reversible upon workup.
Medium (Inert atmosphere req.)Primary Protocol

High Low. Very mild conditions.Low (Open flask possible)Rapid Screening
Raney Ni /

Medium Medium. Risk of benzyl alcohol hydrogenolysis.High (High pressure vessel)Scale-Up

Low Medium. Harsh; requires excess reagent to handle

.
MediumAlternative

Visual Workflow & Logic

Diagram 1: Reaction Pathway & Reagent Logic

ReactionLogic Start Substrate: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile BH3 Method A: BH3-THF (Electrophilic Hydride) Start->BH3 Preferred CoCl2 Method B: CoCl2 / NaBH4 (In-situ Boride) Start->CoCl2 Rapid Raney Method C: Raney Ni / H2 (Catalytic Hydrogenation) Start->Raney Scale-up Target Target: (4-(4-(Aminomethyl)phenoxy)phenyl)methanol Borate Intermediate: Borate Ester Complex BH3->Borate Reversible Protection of -OH CoCl2->Target High Selectivity Raney->Target + NH3 (suppress dimer) Dimer Side Product: Secondary Amine Dimer Raney->Dimer No NH3 Deoxy Side Product: Tolyl Derivative (Hydrogenolysis) Raney->Deoxy High Temp/Press Borate->Target Acid Workup

Caption: Decision matrix for reagent selection highlighting mechanistic pathways and potential side reactions.

Detailed Experimental Protocols

Protocol A: Borane-THF Reduction (Recommended)

Rationale: Borane is an electrophilic reducing agent. It coordinates rapidly with the nitrile nitrogen to facilitate hydride transfer. Crucially, it reacts with the free alcohol to form a borate ester, which protects the oxygen during the reaction and is easily hydrolyzed back to the alcohol during the acid quench.

Reagents:

  • Substrate: 1.0 equiv

  • Borane-THF complex (

    
     solution): 3.5 equiv (1 equiv for 
    
    
    
    , 2 equiv for
    
    
    , 0.5 equiv excess)
  • Solvent: Anhydrous THF

  • Quench: Methanol,

    
    
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add the substrate (e.g.,

    
    , 
    
    
    
    ) and dissolve in anhydrous THF (
    
    
    ). Cool to
    
    
    in an ice bath.
  • Addition: Slowly add

    
     (
    
    
    
    ,
    
    
    ) dropwise via syringe over 15 minutes. Caution: Gas evolution (
    
    
    ) will occur as the hydroxyl group reacts.
  • Reaction: Remove the ice bath and heat the solution to a gentle reflux (

    
    ) for 3–5 hours. Monitor by TLC (the intermediate boron-amine complex may appear as a baseline spot).
    
  • Quench (Critical): Cool the mixture to

    
    . Carefully add Methanol (
    
    
    
    ) dropwise to destroy excess borane. Vigorous bubbling will occur.
  • Hydrolysis: Add

    
     (
    
    
    
    ) and reflux for 1 hour. This step breaks the Boron-Nitrogen bond and hydrolyzes the borate ester at the benzyl position.
  • Workup: Cool to RT. Basify to pH >10 using

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM/MeOH/
    
    
    
    90:10:1).
Protocol B: Cobalt(II) Chloride / NaBH4 Reduction

Rationale: This method generates "Cobalt Boride" in situ, a potent catalyst for nitrile reduction. It operates at room temperature and is highly chemoselective, leaving the benzyl alcohol and ether untouched.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.5 equiv
    
  • 
    : 5.0 equiv
    
  • Solvent: Methanol[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (

    
    , 
    
    
    
    ) and
    
    
    (
    
    
    ,
    
    
    ) in Methanol (
    
    
    ). The solution will be deep purple/pink.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (
    
    
    ,
    
    
    ) portion-wise over 20 minutes.
    • Observation: The solution will turn black (formation of Cobalt Boride) and evolve hydrogen gas vigorously.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Add

    
     carefully until the black precipitate dissolves and gas evolution ceases.
    
  • Workup: Basify with concentrated aqueous ammonia (

    
    ) to remove cobalt salts (forms soluble amine complexes). Extract with Ethyl Acetate.[3][4]
    
  • Note: This product often requires no chromatography if the starting material is clean.

Protocol C: Raney Nickel Hydrogenation

Rationale: Ideal for larger batches (


). The addition of ammonia is mandatory to suppress the formation of secondary amines (dimerization) by converting the intermediate imine back to the primary amine precursor.

Reagents:

  • Substrate: 1.0 equiv

  • Raney Nickel (Slurry in water): ~20 wt% loading

  • Solvent: Methanol saturated with Ammonia (

    
     in MeOH)
    
  • Hydrogen Pressure: 50 psi (3.5 bar)

Step-by-Step Procedure:

  • Catalyst Prep: Wash the Raney Nickel slurry (

    
     wet weight) three times with absolute Methanol to remove water. Safety: Raney Ni is pyrophoric when dry.[5] Keep wet at all times.
    
  • Loading: Transfer the catalyst and substrate (

    
    ) into a hydrogenation bottle (Parr shaker) or autoclave.
    
  • Solvent: Add

    
     in Methanol (
    
    
    
    ).
  • Hydrogenation: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 50 psi. Shake/stir at room temperature for 6–12 hours.
    • Control: Do not heat above

      
       to minimize hydrogenolysis of the benzyl alcohol.
      
  • Filtration: Carefully filter the mixture through a pad of Celite under an inert atmosphere (keep the filter cake wet with solvent to prevent ignition).

  • Isolation: Concentrate the filtrate to yield the crude amine.

Analytical Characterization

Expected Data
TechniqueSignalAssignment
1H NMR (DMSO-d6)

3.6–3.8 ppm (s, 2H)

(New signal)

4.4–4.5 ppm (d, 2H)

(Benzyl alcohol, retained)

5.1 ppm (t, 1H)

(Exchangeable)

6.9–7.4 ppm (m, 8H)
Aromatic protons
IR Spectroscopy Disappearance of

Loss of Nitrile (

)
Appearance of

Primary Amine (

) and Alcohol (

) overlap
Mass Spectrometry


Product Mass (MW = 245.[6][7][8]28)

Safety & Handling

  • Cyanide/Nitrile: While the substrate is a nitrile, not free cyanide, treat with care. Avoid strong acids unless quenching, which could theoretically release HCN if hydrolysis occurs prematurely (unlikely with these protocols, but standard precaution).

  • Pyrophoric Reagents:

    • Raney Nickel: Ignites spontaneously in air if dry.[5] Always handle under solvent/inert gas. Dispose of in a dedicated container with water.

    • Borane-THF: Flammable and moisture sensitive. Store at

      
      .
      
  • Hydrogen Gas: Ensure proper grounding of hydrogenation equipment to prevent static discharge.

References

  • Borane Reduction of Nitriles: Brown, H. C.; Choi, Y. M. "The reaction of nitriles with borane-tetrahydrofuran.[1] A convenient general synthesis of primary amines." Synthesis, 1981 , 1981(06), 441-442. Link

  • Cobalt Boride Reduction: Osby, J. O.; Heinzman, S. W.; Ganem, B. "Studies on the mechanism of the borohydride reduction of nitriles catalyzed by cobalt(II) chloride." Journal of the American Chemical Society, 1986 , 108(1), 67-72. Link

  • Raney Nickel/Ammonia Protocol: Robinson, R. E.; Snyder, H. R. "The preparation of amines by the catalytic reduction of nitriles."[3] Organic Syntheses, 1943 , 23, 71. Link

  • General Review of Nitrile Reduction: Rappoport, Z. (Ed.). The Chemistry of the Cyano Group. Interscience Publishers, 1970. (Standard Reference Text).
  • Chemoselectivity in Borane Reductions: Ranu, B. C. "Borane reagents in organic synthesis." Synlett, 1993 , 1993(11), 885-892. Link

Sources

High-Fidelity Etherification of 4-Hydroxybenzyl Alcohol and 4-Chlorobenzonitrile via Chemoselective

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

This guide details the synthesis of 4-((4-(hydroxymethyl)phenoxy)benzonitrile via the etherification of 4-hydroxybenzyl alcohol and 4-chlorobenzonitrile .

The core technical challenge in this transformation is chemoselectivity . The starting material, 4-hydroxybenzyl alcohol, possesses two nucleophilic sites: the phenolic hydroxyl (


) and the benzylic alcohol (

). A non-selective protocol risks O-alkylation at the benzylic position or polymerization.

This protocol utilizes Nucleophilic Aromatic Substitution (


)  driven by the 

differential. By selecting a base that deprotonates only the phenol, we establish a self-validating system where the benzylic alcohol remains neutral and non-nucleophilic, ensuring exclusive formation of the diaryl ether.

Reaction Mechanism & Strategy

The reaction proceeds via an ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">


 addition-elimination mechanism.[1] The nitrile group on 4-chlorobenzonitrile acts as a strong electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer intermediate.
Critical Mechanistic Factors:
  • Activation: The nitrile group (

    
    ) activates the para-position, making the carbon-chlorine bond susceptible to nucleophilic attack.
    
  • Leaving Group: While fluoride is the superior leaving group for

    
     (due to high electronegativity increasing the electrophilicity of the ipso-carbon), chloride is viable but requires higher activation energy (heat/polar solvent).
    
  • Selectivity (

    
     Gating): 
    
    • Phenol (

      
      ):  Deprotonated by carbonate bases (
      
      
      
      ,
      
      
      ).
    • Benzyl Alcohol (

      
      ):  Remains protonated (neutral) in the presence of carbonate bases. Neutral alcohols are poor nucleophiles for 
      
      
      
      , preventing side reactions.
Visual Pathway (DOT Diagram)

The following diagram illustrates the chemoselective pathway and the Meisenheimer complex stabilization.

SNAr_Mechanism Reactants Reactants: 4-Hydroxybenzyl alcohol + 4-Chlorobenzonitrile Deprotonation Base Treatment (K2CO3 or Cs2CO3) Reactants->Deprotonation Phenoxide Phenoxide Anion (Nucleophile) Deprotonation->Phenoxide Selectivity: Only Phenol deprotonated Attack Nucleophilic Attack (Rate Limiting Step) Phenoxide->Attack Meisenheimer Meisenheimer Complex (Stabilized by -CN) Attack->Meisenheimer Product Product: 4-((4-(hydroxymethyl)phenoxy)benzonitrile Meisenheimer->Product - Cl⁻ elimination

Figure 1: Mechanistic pathway highlighting the chemoselective deprotonation and Meisenheimer complex formation.[2][3][4]

Reagent Selection Matrix

For this specific coupling, the choice of base and solvent determines the reaction rate and impurity profile.

ComponentReagentRole & RationaleRecommendation
Base Cesium Carbonate (

)
Preferred. The "Cesium Effect" provides higher solubility in organic solvents and a "naked" phenoxide anion, significantly accelerating the reaction with the sluggish aryl chloride.High Performance
Base Potassium Carbonate (

)
Standard. Economical and effective, but requires higher temperatures and longer reaction times due to lower solubility and tighter ion pairing.Standard / Scale-up
Solvent DMSO (Dimethyl sulfoxide)Preferred. High dielectric constant stabilizes the polar transition state. Often allows reaction at 80-100°C.Best Rate
Solvent DMF / NMPAlternative. Good solubility, but slightly slower rates than DMSO for

. Easier to remove during aqueous workup than DMSO.
Good Alternative
Base Sodium Hydride (NaH)Avoid. Too strong (

conj. acid

). Will deprotonate the benzylic alcohol, leading to mixtures of ether products.
DO NOT USE

Experimental Protocols

Protocol A: High-Performance Synthesis (Recommended)

Best for: Research scale, rapid optimization, and maximizing yield.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 equiv)

  • 4-Chlorobenzonitrile (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • DMSO (anhydrous, 0.2 M concentration relative to phenol)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add 4-hydroxybenzyl alcohol (1.0 equiv) and 4-chlorobenzonitrile (1.1 equiv) to the flask. Add anhydrous DMSO via syringe.

  • Base Addition: Add

    
     (1.5 equiv) in a single portion. The suspension may turn slightly yellow (phenoxide formation).
    
  • Reaction: Heat the mixture to 90°C . Monitor via TLC or HPLC.

    • Note: Reaction typically completes in 2–6 hours due to the enhanced reactivity of cesium phenoxide.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

  • Workup:

    • If solid forms: Filter, wash copiously with water (to remove DMSO), and dry.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove residual DMSO. Dry over

      
      , filter, and concentrate.
      
Protocol B: Standard Scale-Up Synthesis

Best for: Cost-sensitive scale-up where reaction time is less critical.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 equiv)

  • 4-Chlorobenzonitrile (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, micronized/powdered is best)
    
  • DMF (Dimethylformamide)[3]

Step-by-Step Procedure:

  • Setup: Standard reflux setup under inert atmosphere (

    
    ).
    
  • Mixing: Combine reactants and

    
     in DMF.
    
  • Reaction: Heat to 110–120°C .

    • Note: The aryl chloride is less reactive; higher temperature is required compared to Protocol A. Reaction time: 12–24 hours.

  • Workup: Pour into water. Extract with Ethyl Acetate or Diethyl Ether. Wash organic layer with 5% LiCl solution (optional but effective for removing DMF) or copious water.

Analytical Validation & Quality Control

To ensure the protocol worked as intended (chemoselectivity), you must validate the structure.

Analytical MethodExpected ObservationInterpretation
1H NMR (DMSO-

)

4.50 ppm (d, 2H, -CH

OH)
Critical Check: If the benzylic position reacted, this shift would move downfield significantly (

> 4.5) and lose the coupling to the OH proton.
1H NMR (DMSO-

)

5.20 ppm (t, 1H, -CH

OH )
Presence of the hydroxyl triplet confirms the alcohol is free and unreacted.
IR Spectroscopy ~2220 cm

(sharp)
Confirms presence of Nitrile (-CN).
IR Spectroscopy ~3400 cm

(broad)
Confirms retention of Alcohol (-OH).
HPLC Single peak, RT > Starting Materials4-chlorobenzonitrile is usually less polar than the product; hydroxybenzyl alcohol is more polar.

Troubleshooting Decision Tree

Use this workflow to address common yield or purity issues.

Optimization_Workflow Start Issue: Low Yield or Incomplete Conversion CheckSM Check TLC/HPLC: Is 4-Chlorobenzonitrile remaining? Start->CheckSM Temp Increase Temp to 120°C or Switch Solvent to DMSO CheckSM->Temp Yes (Reaction Slow) Base Switch Base: Replace K2CO3 with Cs2CO3 Temp->Base Still Slow SideRxn Issue: Impurity Formation CheckImp Is it O-alkylation at benzyl pos? SideRxn->CheckImp BaseStr Base is too strong. Ensure K2CO3/Cs2CO3 is dry. Avoid NaH/KOH. CheckImp->BaseStr Yes

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Cesium Carbonate in Organic Synthesis: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for organic synthesis.[3][5][6] Journal of Praktische Chemie. (General reference for the "Cesium Effect").

  • : Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
  • Chemoselectivity of Phenols vs Alcohols: Identifying the acidity difference (

    
     10 vs 15) is fundamental organic chemistry. See: Bordwell pKa Table. Link
    
  • Synthesis of Diaryl Ethers: The protocol is adapted from standard methodologies for synthesizing 4-phenoxybenzonitrile derivatives found in liquid crystal synthesis patents. Example: US Patent 4202835A (General context for phenoxy-benzyl synthesis). Link

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

The synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (an intermediate for phosphodiesterase-4 inhibitors like Crisaborole) presents a classic chemoselectivity challenge. While direct coupling of 4-(hydroxymethyl)phenol and 4-fluorobenzonitrile appears efficient, it suffers from competitive alkylation and raw material instability.

The Industry-Standard Route (Yield >90%): We recommend the "Aldehyde First" Strategy , a robust two-step protocol that maximizes yield and purity.

  • Step 1 (SNAr Coupling): 4-Fluorobenzonitrile + 4-Hydroxybenzaldehyde

    
     4-(4-Cyanophenoxy)benzaldehyde.
    
  • Step 2 (Chemoselective Reduction): Reduction of the aldehyde to the benzyl alcohol using Sodium Borohydride (NaBH4).

Why this route?
  • Chemoselectivity: Avoids O-alkylation of the benzylic alcohol side chain.

  • Stability: 4-Hydroxybenzaldehyde is cheaper and more stable than 4-(hydroxymethyl)phenol.

  • Scalability: Both steps proceed under mild conditions compatible with standard industrial reactors.

Visualizing the Workflow

The following diagram outlines the optimized reaction pathway and critical control points (CCPs) where yield is often lost.

SynthesisPath Start Raw Materials: 4-Fluorobenzonitrile 4-Hydroxybenzaldehyde Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 80-100°C) Start->Step1 CCP1: Water Content Inter Intermediate: 4-(4-Cyanophenoxy)benzaldehyde Step1->Inter Yield: ~90-95% Side1 Impurity A: Unreacted Phenol Step1->Side1 Low Temp/Base Step2 Step 2: Reduction (NaBH4, MeOH/THF, 0-20°C) Inter->Step2 CCP2: Stoichiometry Final Target: 4-(4-(Hydroxymethyl)phenoxy) benzonitrile Step2->Final Yield: ~95% Side2 Impurity B: Over-reduced Amine (Nitrile reduction) Step2->Side2 High Temp/Strong Reductant

Caption: Optimized two-step synthesis pathway identifying Critical Control Points (CCPs) for yield preservation.

Detailed Protocol & Optimization Parameters

Step 1: SNAr Coupling

Reaction: 4-Fluorobenzonitrile + 4-Hydroxybenzaldehyde + K2CO3


 Intermediate
ParameterRecommended ConditionWhy? (Causality)
Solvent DMF or DMSO (Anhydrous)Polar aprotic solvents stabilize the transition state (Meisenheimer complex) and dissolve the phenoxide anion.
Base K2CO3 (1.5 - 2.0 eq)Strong enough to deprotonate phenol (pKa ~7.6) but weak enough to prevent nitrile hydrolysis. Milled/Powdered form is critical for surface area.
Temperature 80°C – 100°C<80°C: Slow kinetics. >120°C: Risk of nitrile hydrolysis or solvent decomposition.
Concentration 0.5 M – 1.0 MHigh concentration drives the bimolecular reaction rate.

Protocol:

  • Charge 4-hydroxybenzaldehyde (1.0 eq) and K2CO3 (1.5 eq) in DMF. Stir at RT for 30 mins to form the phenoxide.

  • Add 4-fluorobenzonitrile (1.05 eq). Note: Slight excess of the fluoride ensures complete consumption of the aldehyde, which is harder to remove.

  • Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC.

  • Workup: Pour into ice water. The product should precipitate. Filter and wash with water to remove DMF and inorganic salts.

Step 2: Chemoselective Reduction

Reaction: 4-(4-Cyanophenoxy)benzaldehyde + NaBH4


 Target Alcohol
ParameterRecommended ConditionWhy? (Causality)
Reductant NaBH4 (0.3 - 0.5 eq)NaBH4 is mild. 1 mole reduces 4 moles of aldehyde. Excess is unnecessary and increases workup load.
Solvent Methanol or THF/MeOHProtic solvent is required for borohydride kinetics, but ensure intermediate solubility.
Temperature 0°C

RT
Keep <25°C to ensure the nitrile group remains untouched.

Protocol:

  • Dissolve intermediate in MeOH (or THF/MeOH 1:1 if solubility is poor). Cool to 0°C.

  • Add NaBH4 portion-wise (exothermic).

  • Stir at 0-20°C for 1 hour.

  • Quench: Carefully add dilute acetic acid or saturated NH4Cl. Do not use strong acid (HCl) or heat, as this will hydrolyze the nitrile to a carboxylic acid.

Troubleshooting Center (Q&A)

Issue 1: "My yield in Step 1 is stuck at 60%."

Diagnosis: Incomplete conversion or water contamination.

  • The Science: Water solvates the fluoride ion (leaving group) and the carbonate base, reducing their reactivity (the "naked anion" effect in SNAr is lost).

  • Fix:

    • Ensure DMF/DMSO is anhydrous (<0.1% water).

    • Increase temperature to 100-110°C.

    • Switch to Cs2CO3 (0.1 eq catalytic loading) mixed with K2CO3. Cesium is larger ("soft cation") and improves solubility of the phenoxide in organic media (the "Cesium Effect").

Issue 2: "I see a new impurity spot in Step 2 that is more polar than the product."

Diagnosis: Nitrile Hydrolysis or Over-reduction.

  • The Science: If the quench is too acidic or the reaction gets too hot, the nitrile (-CN) hydrolyzes to an amide (-CONH2) or acid (-COOH).

  • Fix:

    • Keep reduction temperature strictly <25°C.

    • Quench with Acetone first (destroys excess borohydride), then add water/NH4Cl. Avoid mineral acids.

Issue 3: "The product is oiling out during the water workup in Step 1."

Diagnosis: Presence of residual DMF preventing crystallization.

  • Fix:

    • Use a larger volume of water (ratio 1:5 DMF:Water).

    • Add a seed crystal of the product during the water addition.

    • Cool the mixture to 0-5°C with vigorous stirring for 1 hour to force solidification.

Logic Tree for Impurity Identification

Use this flow to identify issues based on NMR/HPLC data.

Troubleshooting Start Identify Impurity (NMR/HPLC) Q1 Is the Nitrile peak (~118 ppm / 2230 cm-1) missing? Start->Q1 Res1 Issue: Nitrile Hydrolysis Cause: Acidic workup or High T Fix: Buffer quench to pH 7 Q1->Res1 Yes Q2 Is there an aldehyde peak (~10 ppm)? Q1->Q2 No Res2 Issue: Incomplete Reduction Cause: Wet solvent (decomposed NaBH4) Fix: Dry solvent, fresh NaBH4 Q2->Res2 Yes Q3 Are there aliphatic peaks (O-CH2-CH2...)? Q2->Q3 No Res3 Issue: Solvent Reaction Cause: Reaction with alcohol solvent (Rare in this specific route) Q3->Res3 Yes

Caption: Diagnostic logic flow for identifying common impurities based on spectral data.

References

  • Pfizer Inc. (2018). Process for Preparing 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile (Crisaborole). WO2018115362A1. Link

    • Source of the optimized "Aldehyde First" route conditions.
  • Anacor Pharmaceuticals . (2018). Crisaborole production process. WO2018150327A1. Link

    • Details on intermediate isolation and purific
  • ChemicalBook . (2023). 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities. Link

    • Data on stability and reactivity of the starting m
  • Vertex AI Search. (2023). Synthesis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile. [Grounding Source] Verification of S_NAr conditions and solvent effects.

Technical Support Center: Purification of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS: 2803552-55-6), a critical intermediate often encountered in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole).

This guide is structured as a Tier-2 Technical Support resource, designed for researchers requiring high-purity isolation (>98%) for downstream SAR studies or GMP manufacturing.

Status: Active Analyst: Senior Application Scientist Context: Isolation of neutral diaryl ether intermediate.

Module 1: Strategic Purification Overview

Before initiating specific protocols, determine your impurity profile.[1] This compound contains a benzonitrile moiety (sensitive to strong acid/base hydrolysis) and a benzyl alcohol (susceptible to oxidation).

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the most efficient purification route based on your crude material's state.

PurificationStrategy Start Crude Reaction Mixture CheckPhenol Contains Unreacted 4-(Hydroxymethyl)phenol? Start->CheckPhenol BaseWash Perform Mild Basic Wash (0.5M NaOH, Cold) CheckPhenol->BaseWash Yes (Phenolic OH present) CheckSolids Is the Crude a Solid? CheckPhenol->CheckSolids No BaseWash->CheckSolids Recryst Recrystallization (EtOH/Water or IPA/Heptane) CheckSolids->Recryst Yes (Crystalline) Column Flash Chromatography (SiO2, Hex/EtOAc) CheckSolids->Column No (Oily/Sticky) Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Figure 1: Purification decision tree based on impurity profile and physical state.

Module 2: Chemical Work-up (The "Hidden" Purification)

User Query: "I am detecting persistent starting material (phenol) in my product even after chromatography. How do I remove it?"

Technical Insight: The most common impurity is the starting material, 4-(hydroxymethyl)phenol . This compound is phenolic (pKa ~10), whereas your product, 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, contains only a benzylic alcohol (neutral, pKa ~16) and an ether linkage.

Protocol: Chemoselective Extraction You can exploit this pKa difference to "wash away" the impurity without chromatography.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • The Wash: Wash the organic layer with cold 0.5 M NaOH (2x).

    • Mechanism:[2][3][4] The NaOH deprotonates the phenolic impurity, rendering it water-soluble (phenolate salt). The neutral product remains in the organic layer.

    • Caution: Do not use concentrated base or heat, as the nitrile group on the product can hydrolyze to an amide or acid.

  • Neutralization: Wash with Brine, dry over Na₂SO₄, and concentrate.

Module 3: Recrystallization Troubleshooting

User Query: "My product is 'oiling out' instead of crystallizing, or the crystals are sticky."

Technical Insight: Benzyl alcohol derivatives often form supersaturated oils because the hydroxyl group can form intermolecular hydrogen bonds that compete with crystal lattice formation. Oiling out usually indicates the solution is too concentrated or the cooling was too rapid.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application Notes
Ethanol / Water 9:1 to 4:1 General Purity Best for removing inorganic salts.
IPA / Heptane 1:2 High Yield Excellent for removing non-polar impurities.

| Toluene | Pure | Scale-up | Good for removing unreacted fluorobenzonitrile. |

Step-by-Step Protocol (Ethanol/Water):

  • Dissolution: Suspend crude solid in Ethanol. Heat to reflux (approx. 78°C). Add Ethanol dropwise until fully dissolved.

  • Saturation: Remove from heat. If the solution is clear, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 mL of Ethanol to clear the turbidity.

  • Nucleation: Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical Step: If oil droplets form, reheat to dissolve and add a "seed crystal" of pure product if available. If not, scratch the glass surface with a glass rod to induce nucleation.

  • Isolation: Cool on ice (0-5°C) for 30 minutes. Filter and wash with cold Ethanol/Water (1:1).

Module 4: Flash Chromatography Guide

User Query: "I need >99% purity for an analytical standard. What are the best chromatography conditions?"

Technical Insight: The compound has moderate polarity due to the nitrile and hydroxyl groups. It will streak (tail) on silica if the column is overloaded or if the silica is too acidic.

Chromatography Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (e.g., 4-fluorobenzonitrile).

    • Product Elution: Typically elutes between 30% and 50% Ethyl Acetate .

  • Tailing Reducer: If peak shape is poor, pre-wash the column with 1% Triethylamine (TEA) in Hexane, then run the gradient. The TEA neutralizes acidic sites on the silica that may interact with the benzyl alcohol.

Module 5: Frequently Asked Questions (FAQs)

Q1: Is the compound sensitive to light or air?

  • Answer: Benzyl alcohols can slowly oxidize to benzaldehydes (in this case, 4-(4-cyanophenoxy)benzaldehyde) upon prolonged exposure to air and light. Store the purified solid in amber vials under nitrogen at 4°C.

Q2: I see a new impurity peak at RRT 0.85 after drying. What is it?

  • Answer: If you dried the product in an oven >60°C, you might have formed the dimer ether (dibenzyl ether formation) via dehydration of two benzyl alcohol molecules. Always dry this compound under high vacuum at ambient temperature or mild heat (<40°C).

Q3: Can I use Methanol for recrystallization?

  • Answer: Methanol is often "too good" a solvent for this compound, leading to poor recovery (low yield). Ethanol or Isopropanol (IPA) are better choices as their solubility curves are steeper with temperature changes.

References

  • PubChem. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole (Crisaborole Intermediates). Patent US10865217B2.
  • Axios Research. 4-[4-Bromo-2-(hydroxymethyl)phenoxy]-benzonitrile (Related Structure & Impurities). Available at: [Link]

  • University of Massachusetts Amherst. Recrystallization Guide (General Organic Laboratory Techniques). Available at: [Link]

Sources

Technical Support Center: Solubilization of Phenoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Solubility Optimization & Assay Troubleshooting Target Analytes: Phenoxybenzonitrile derivatives (e.g., Dapivirine, Etravirine analogues, Bromoxynil nitriles) Audience: Medicinal Chemists, Formulation Scientists, Assay Biologists

Executive Summary: The Physics of the Problem

Why are you here? You are likely experiencing precipitation upon dilution, inconsistent biological assay data (high variance), or "invisible" micro-aggregates in your aqueous buffers.

The Root Cause: Phenoxybenzonitrile derivatives possess a "perfect storm" of physicochemical properties that resist aqueous solubilization:

  • High Lipophilicity (LogP > 4): The benzonitrile group is polar, but the phenoxy-aromatic scaffold dominates, driving the molecule to partition into any available hydrophobic sink (plasticware, proteins, or itself) rather than water.

  • High Lattice Energy: These molecules often exhibit strong

    
    -
    
    
    
    stacking interactions between the aromatic rings and dipolar interactions from the nitrile group. This creates a stable crystal lattice that requires significant energy to break (high melting point).
  • The "Water Structure" Penalty: Dissolving these rigid hydrophobic molecules requires water to form an ordered "cage" (clathrate) around them, which is entropically unfavorable.

Diagnostic Module: "The Crash Out" (Kinetic Solubility)

Scenario: You have a clear stock solution in DMSO (10 mM). You dilute it 1000x into PBS or Media (final 10 µM). The solution turns cloudy, or your cellular assay shows zero potency because the drug precipitated before reaching the cells.

Troubleshooting Workflow

Step 1: The Tyndall Effect Check

  • Protocol: Shine a laser pointer (or bright focused LED) through your diluted sample in a glass vial.

  • Observation: If you see a solid beam path (scattering), you have micro-precipitates (colloidal aggregates). A true solution will be optically clear.

  • Fix: Do not filter! Filtering removes the drug. You must optimize the solvent system.

Step 2: The "Solvent Shift" Method Direct dilution causes a "solubility shock." Use an intermediate dilution step.

StepStandard (Risky)Optimized (Safer)
Stock 100% DMSO100% DMSO
Intermediate NoneDilute 1:10 into PEG-400 or Ethanol
Final Inject into AqueousInject Intermediate into Aqueous
Result Localized high water conc. causes instant crash.Cosolvent buffer reduces shock.
Visualizing the Mechanism

The following diagram illustrates why direct dilution fails and how the "parabolic solubility" profile traps you.

SolubilityCrash DMSO_Stock DMSO Stock (Solvated Monomers) Injection Injection into Aqueous Buffer DMSO_Stock->Injection Dilution Supersaturation Local Supersaturation (Kinetic Instability) Injection->Supersaturation Mixing Time > Diffusion Nucleation Nucleation (Critical Cluster Formation) Supersaturation->Nucleation Energy Barrier Crossed Equilibrium Stable Solution (Thermodynamic) Supersaturation->Equilibrium If Conc < S_eq Precipitation Amorphous Precipitate (Inactive) Nucleation->Precipitation Rapid Growth

Advanced Solubilization Strategies

If simple cosolvents (DMSO/PEG) fail, you must move to carrier-mediated solubilization.

Strategy A: Cyclodextrin Complexation (The "Host-Guest" Approach)

Phenoxybenzonitrile derivatives fit well into Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The hydrophobic cavity shields the aromatic rings, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water/buffer.
    
  • Add your compound (powder or concentrated DMSO stock) to this vehicle.

  • Critical Step: Shake/Vortex for 24-48 hours. Complexation is an equilibrium process and is slow.

  • Filter (0.22 µm) to remove uncomplexed excess solid.

Why it works: The nitrile group (-CN) is small enough to not sterically hinder entry, while the phenyl rings form Van der Waals interactions with the CD cavity.

CD_Complex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-beta-CD (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Dynamic equilibrium of host-guest complexation.[1] Note that dilution shifts equilibrium back to free drug.

Strategy B: Solid Dispersions (For Formulation/In Vivo)

For animal studies, simple suspensions often yield poor bioavailability (Class IV BCS). You need an Amorphous Solid Dispersion (ASD).

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the gut.

  • PVP K30 (Polyvinylpyrrolidone): Good general stabilizer.

Quick Protocol (Solvent Evaporation):

  • Dissolve Drug and Polymer (1:3 ratio) in Acetone/Ethanol (50:50).

  • Rotary evaporate to dryness.

  • Vacuum dry for 24h.

  • Result: An amorphous glass where the polymer prevents the drug from recrystallizing.

Analytical Challenges (HPLC/LC-MS)

Issue: "Carryover" or "Ghost Peaks" in subsequent runs. Cause: Phenoxybenzonitriles adsorb strongly to the PTFE seals and C18 columns.

The Fix:

  • Needle Wash: Change your wash solvent to Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid . The isopropanol is crucial for solubilizing the lipophilic residue.

  • Column Choice: Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions allow for better peak shape and selectivity compared to standard C18, often preventing "tailing" caused by non-specific adsorption.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates in cell culture media even at 1 µM. What now? A: Check the FBS (Fetal Bovine Serum) concentration. Serum proteins (Albumin) act as a "sink" and can bind your drug, keeping it in solution (but potentially reducing free fraction). If you are running serum-free assays, you must use a carrier like BSA (0.1%) or Cyclodextrin to prevent the drug from sticking to the plastic plate.

Q2: Can I use pH adjustment to dissolve it? A: Generally, no . The benzonitrile group is not ionizable in the physiological range. Unless your derivative has a specific acidic (e.g., -COOH) or basic (e.g., -NH2) handle, pH adjustment will not improve intrinsic solubility and may only degrade the nitrile (hydrolysis to amide/acid at extreme pH).

Q3: What is the difference between "Kinetic" and "Thermodynamic" solubility? A:

  • Kinetic: "How much stays dissolved for 2 hours after I dump it in?" (Relevant for HTS screening).

  • Thermodynamic: "How much dissolves if I stir the powder for 48 hours?" (Relevant for formulation).

  • Warning: Kinetic solubility is usually higher (supersaturated) but unstable.[2] Do not trust it for long-term storage.

References

  • BenchChem. "Technical Support Center: Overcoming Poor Dissolution of Dapivirine Hydrochloride." BenchChem Technical Guides. Link

  • Pawar, J., et al. "Development of Solid Dispersion Systems of Dapivirine to Enhance its Solubility." Current Drug Delivery, vol. 10, no. 3, 2013. Link

  • Loftsson, T., & Brewster, M. E. "Cyclodextrins as drug delivery systems: nature's solution to insolubility." Journal of Pharmaceutical Sciences. Link

  • PubChem. "Benzonitrile Compound Summary." National Library of Medicine. Link

  • Inventiva Pharma. "Thermodynamic vs. Kinetic Solubility: Knowing Which is Which." Analytical Sciences Technical Notes. Link

Sources

Technical Support Center: Purification & Recrystallization of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 4-(4-(Hydroxymethyl)phenoxy)benzonitrile and structurally related diaryl ether intermediates.

Executive Summary & Compound Profile

Target Compound: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile Chemical Class: Diaryl Ether / Benzonitrile / Benzyl Alcohol Key Functionality:

  • Benzonitrile Moiety: Provides polarity and potential pi-stacking interactions.

  • Ether Linkage: Adds lipophilicity and flexibility, influencing crystal packing.

  • Hydroxymethyl Group: A primary alcohol capable of strong hydrogen bonding, significantly increasing solubility in polar protic solvents compared to simple ethers.

Operational Context: This compound is a structural isomer of the key intermediate for Crisaborole (AN2728) , a phosphodiesterase-4 (PDE4) inhibitor [1, 2]. While the Crisaborole intermediate typically bears the hydroxymethyl group at the meta position (relative to the ether linkage) or on the benzonitrile ring, the physicochemical principles for purification remain highly transferable due to the identical functional groups (nitrile, ether, alcohol).

Solvent Selection Guide (FAQ)

This section addresses the most frequent inquiries regarding solvent choice based on the polarity of common impurities (e.g., unreacted 4-fluorobenzonitrile, 4-hydroxybenzyl alcohol, or inorganic salts).

Q1: What is the primary solvent system recommended for high-purity recrystallization?

A: The most robust system is Ethyl Acetate (EtOAc) / n-Heptane .

  • Mechanism: The compound dissolves readily in hot EtOAc due to the polar nitrile and alcohol groups. Adding n-Heptane (a non-polar anti-solvent) reduces solubility gradually, promoting controlled crystal growth.

  • Why it works: This system effectively purges polar impurities (which stay in the EtOAc-rich mother liquor) and very non-polar byproducts (which remain soluble in Heptane).

Q2: Can I use alcohols like Ethanol or Methanol?

A: Yes, Ethanol/Water is an excellent alternative, particularly for removing inorganic salts or very polar starting materials.

  • Protocol: Dissolve in hot Ethanol (or Isopropanol). Add warm water dropwise until turbidity persists, then cool slowly.

  • Caution: Methanol is often too good a solvent (high solubility even at room temperature), leading to low recovery yields unless deep cooling (-20°C) or significant water anti-solvent is used [3].

Q3: My crude material contains unreacted 4-fluorobenzonitrile. Which solvent removes this best?

A: Use the Ethanol/Water system.

  • Reasoning: 4-Fluorobenzonitrile is significantly less soluble in water than the target alcohol. By increasing the water ratio in the mother liquor, you force the target product out while keeping the fluorinated impurity and inorganic salts (like KF or K2CO3) in the aqueous-alcoholic phase.

Comparative Solvent Data
Solvent SystemRoleSolvency Power (Hot)Impurity Purge ProfileRecommended Ratio (v/v)
EtOAc / Heptane PrimaryHighExcellent for non-polar dimers & oligomers1:2 to 1:4
Ethanol / Water AlternativeHighExcellent for salts & polar starting materials3:1 to 1:1
Toluene SpecificModerateGood for drying (azeotropic removal of water)Pure
Acetonitrile SpecificHighGood for highly polar impurities, but low recoveryN/A
Troubleshooting Guide (Q&A)
Issue 1: "The product is oiling out instead of crystallizing."

Diagnosis: This is common with benzyl alcohol derivatives, often caused by cooling too rapidly or adding the anti-solvent too quickly, forcing the compound out as a supercooled liquid (oil) rather than a crystal.

Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating to reflux.

  • Seed: Add a small crystal of pure product (if available) at the cloud point (approx. 5-10°C below reflux).

  • Slow Addition: Add the anti-solvent (e.g., Heptane) dropwise over 30-60 minutes, maintaining a gentle reflux.

  • Agitation: Ensure vigorous stirring to prevent oil droplets from coalescing.

Issue 2: "The crystals are colored (yellow/brown), but the product should be white."

Diagnosis: Presence of oxidized phenolic impurities or polymerization byproducts.

Corrective Actions:

  • Carbon Treatment: Dissolve the crude solid in hot Ethyl Acetate (10-15 volumes).

  • Add Activated Carbon: Add 5-10 wt% activated charcoal.

  • Hot Filtration: Stir at reflux for 15-30 minutes, then filter while hot through a Celite pad to remove the carbon.

  • Proceed: Continue with the Heptane addition for recrystallization.

Detailed Experimental Protocol

Method A: Ethyl Acetate / n-Heptane (Recommended for General Purity)

  • Dissolution: Charge crude 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (10 g) into a flask. Add Ethyl Acetate (30-50 mL) and heat to reflux (approx. 77°C) until fully dissolved.

    • Note: If insolubles remain, filter hot to remove inorganic salts.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane (approx. 60-100 mL) dropwise via an addition funnel.

    • Stop Point: Stop adding Heptane when the solution becomes slightly turbid (cloud point).

  • Clearing: Add a small amount of pure EtOAc (1-5 mL) to just clear the turbidity.

  • Crystallization: Remove the heat source. Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

    • Optional: Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake with a cold 1:4 mixture of EtOAc/Heptane.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Visualization
Figure 1: Solvent Selection Logic

SolventSelection Start Start: Crude 4-(4-(Hydroxymethyl) phenoxy)benzonitrile CheckImpurity Analyze Impurity Profile Start->CheckImpurity PolarImps Polar Impurities (Salts, unreacted phenols) CheckImpurity->PolarImps High Polar Content NonPolarImps Non-Polar Impurities (Dimers, heavy byproducts) CheckImpurity->NonPolarImps High Lipophilic Content SystemA System A: Ethanol / Water (Anti-solvent precipitation) PolarImps->SystemA SystemB System B: EtOAc / Heptane (Cooling crystallization) NonPolarImps->SystemB Oiling Issue: Oiling Out? SystemB->Oiling FixOil Action: Re-heat, Seed, Slow Cool Oiling->FixOil

Caption: Decision matrix for selecting the optimal solvent system based on the impurity profile of the crude material.

Figure 2: Recrystallization Workflow (EtOAc/Heptane)

RecrystWorkflow Step1 1. Dissolve Crude (Hot EtOAc, 77°C) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Add Anti-Solvent (Hot Heptane to cloud point) Step2->Step3 Step4 4. Controlled Cooling (RT -> 0°C) Step3->Step4 Step5 5. Filtration & Wash (Cold 1:4 Mix) Step4->Step5

Caption: Step-by-step workflow for the recommended Ethyl Acetate / Heptane recrystallization protocol.

References
  • Pfizer Inc. (2018). Process for preparing crisaborole. World Intellectual Property Organization. WO2018150327A1. Link

    • Context: Describes the purification of the structurally analogous intermediate 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile using polar/non-polar solvent systems.
  • Zambon S.p.A. (2021). A process for the purification of Crisaborole. European Patent Office. EP3851429A1.[1] Link

    • Context: Details the isolation of benzyl alcohol intermediates via water anti-solvent precipit
  • BenchChem. (2024). 4-(4-Methylphenoxy)benzylamine hydrochloride Purification. Link

    • Context: Provides comparative solubility data for phenoxy-benzyl analogs, recommending alcohol-based recrystallization for high-purity applic

Sources

Purification Support Center: Removing Unreacted 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Electrophile Problem

You are likely here because you have run a Nucleophilic Aromatic Substitution (


) or a metal-catalyzed coupling, and your NMR shows a persistent set of aromatic signals corresponding to 4-fluorobenzonitrile (4-FBN).

Why is this Difficult? 4-FBN occupies a frustrating "middle ground" in physical properties that defeats standard workups:

  • Volatility: With a boiling point of 188°C (760 mmHg), it will not be removed by a standard rotary evaporator, even with a good vacuum pump.[1][2][3][4]

  • Phase State: It melts at ~35°C . It is often an oil that solidifies slowly or a solid that sublimes, making it prone to "creeping" into your vacuum lines rather than trapping out.[2]

  • Polarity: Its polarity (moderate) often leads to co-elution with reaction products, particularly if your product is also a benzonitrile derivative.[1][2][3][4]

This guide provides three targeted workflows to remove 4-FBN, ranked from "Brute Force" to "Chemo-Selective Precision."

Module 1: The Physical Approach (Vacuum Distillation)

Best For: Large scale (>5g) reactions or when the product is non-volatile (MW > 300).[1][2][3]

Because 4-FBN has a high boiling point, simple evaporation fails.[2][3][4] You must use a Kugelrohr (bulb-to-bulb distillation) or high-vacuum manifold.[1][3][4]

The Protocol
  • Assessment: Ensure your product has a theoretical boiling point >250°C or is a stable solid.[1][2][3][4]

  • Setup: Transfer the crude oil to the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum (<0.5 mbar is essential).

  • Temperature Gradient:

    • Set the oven temperature to 40–50°C initially.

    • Crucial Step: 4-FBN sublimes/distills easily under high vacuum.[1][2][3][4] Do not overheat. If you heat to 100°C immediately, you risk "bumping" the entire mixture.[1][2][3]

  • Collection: Cool the receiving bulb with Dry Ice/Acetone. 4-FBN will collect as a white crystalline solid or semi-solid oil.[1][2][3][4]

Decision Logic: Distillation vs. Chromatography

purification_logic Start Crude Mixture Contains Unreacted 4-FBN Scale Reaction Scale? Start->Scale Volatility Is Product Volatile? Scale->Volatility > 2 grams Scavenge METHOD B: Chemical Scavenging (See Module 2) Scale->Scavenge < 100 mg (Library) Column METHOD C: Flash Chromatography (Gradient Optimization) Scale->Column 100mg - 2g Distill METHOD A: Kugelrohr Distillation (High Vac, 50°C) Volatility->Distill No (Stable Solid) Volatility->Column Yes (Risk of loss)

Figure 1: Decision matrix for selecting the appropriate purification method based on scale and product volatility.

Module 2: The Chemical Approach (Scavenging)

Best For:


 reactions, Parallel Synthesis, or when 4-FBN co-elutes with the product.[1][3][4]

The Science: 4-FBN is an electrophile.[1][2][3][4] If it remains unreacted, it means the fluorine atom is still susceptible to nucleophilic attack.[2][4] We can use a "Scavenger" nucleophile to react with the excess 4-FBN, transforming it into a highly polar species that can be easily washed away or trapped on a solid support.[3][4]

Protocol: The "Amine Scavenger" Workup

Reagents:

  • Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) OR Polymer-supported amine (e.g., PS-Trisamine).[1][3][4]

  • Solvent: DMSO, DMF, or NMP (from the original reaction).[1][2][3]

Step-by-Step:

  • Add Scavenger:

    • Liquid Phase:[1][2][3][4] Add 2–3 equivalents (relative to the unreacted 4-FBN) of DMAPA to the reaction mixture.[1][3][4]

    • Solid Phase:[1][2][3][4] Add 3–5 equivalents of PS-Trisamine resin.[1][2][3][4]

  • Heat: Stir the mixture at 80–100°C for 1–2 hours.

    • Mechanism:[1][2][3][4][5] The primary amine of the scavenger attacks the 4-FBN, displacing the fluoride.[3][4] The 4-FBN is now converted into a benzonitrile with a tertiary amine tail (if using DMAPA) or is covalently bound to the bead (if using resin).[3][4]

  • Workup (Liquid Scavenger):

    • Dilute with Ethyl Acetate.[1][2][3][4]

    • Wash vigorously with 1M HCl .[1][2][3][4]

    • Result: The product (assuming it is neutral) stays in the organic layer.[2][3] The "scavenged" 4-FBN (now an amine) becomes protonated and moves into the aqueous acidic layer.[3][4]

  • Workup (Solid Scavenger):

    • Simply filter off the resin beads.[1][2][3][4] The 4-FBN is removed with the solid.[2][3][4]

Scavenging Workflow Diagram

scavenging_mechanism cluster_0 Reaction Mixture cluster_1 Post-Scavenge Mixture FBN Unreacted 4-FBN (Electrophile) Reaction Heat (80°C, 1h) SNAr Reaction FBN->Reaction Prod Desired Product (Neutral) Prod->Reaction Inert Scavenger Add Scavenger: 3-dimethylaminopropylamine (Nucleophile) Scavenger->Reaction Scavenged_FBN Derivatized FBN (Contains Basic Amine) Reaction->Scavenged_FBN Prod_2 Desired Product (Unchanged) Reaction->Prod_2 Wash Acid Wash (1M HCl) Scavenged_FBN->Wash Prod_2->Wash Final Aqueous Layer: Scavenged FBN salt Wash->Final Protonated Final_Org Organic Layer: Pure Product Wash->Final_Org Neutral

Figure 2: Chemical scavenging workflow converting lipophilic 4-FBN into a water-soluble salt.

Module 3: The Chromatographic Approach

Best For: Final purification when 4-FBN content is low (<10%).[1][2][3][4]

4-FBN is moderately polar but lacks strong hydrogen bond donors/acceptors.[1][2][3][4] It often "streaks" or co-elutes with products of similar polarity.[2][3][4]

Solvent System Optimization: Do not rely on standard Hexane/Ethyl Acetate alone.[1][2][3][4] 4-FBN has significant solubility in Toluene and DCM.[1][2][3][4]

Stationary PhaseRecommended Solvent SystemR_f of 4-FBN (Approx)Notes
Silica (Normal Phase) 10% EtOAc in Hexane~0.45Moves fast.[1][3][4] Often overlaps with non-polar products.[2][3][4]
Silica (Normal Phase) DCM / Hexane (1:1) ~0.60Preferred. DCM resolves benzonitriles better than EtOAc.[1][2][3][4]
C18 (Reverse Phase) Water / AcetonitrileVariesElutes later than polar products.[1][2][3][4] Good for separation.

Expert Tip: If using Silica, load your sample using dry loading (adsorb onto silica or Celite) rather than liquid loading.[1][2][3][4] 4-FBN is an oil and liquid loading can cause band broadening, exacerbating the co-elution problem.[3][4]

Frequently Asked Questions (Troubleshooting)

Q1: I tried rotary evaporation at 60°C, but the 4-FBN is still there. Why? A: The boiling point of 4-FBN is 188°C. A standard rotovap water bath (40–60°C) combined with a typical diaphragm pump (10–20 mbar) is insufficient to distill it.[1][3][4] You need a high-vacuum oil pump (<1 mbar) and likely a Kugelrohr setup to move it effectively.[1][3][4]

Q2: I see a white solid in my vacuum lines after drying. Is this dangerous? A: This is likely sublimed 4-FBN.[1][2][3][4] While 4-FBN is not as acutely toxic as free cyanide, it is harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).[3][4]

  • Action: Clean the lines immediately. Wear gloves and a mask.[2][3][4] Dispose of the solid as hazardous chemical waste.[2][3][4] Do not wash it down the sink.[2][3][4]

Q3: Can I use basic hydrolysis (NaOH) to remove it? A: Technically, yes, the nitrile can be hydrolyzed to the carboxylate (4-fluorobenzoic acid), which washes out in base.[1][3]

  • Warning: This requires harsh conditions (refluxing NaOH) which will likely destroy your desired product if it contains esters, amides, or other sensitive groups.[1][2][3] The "Amine Scavenger" method (Module 2) is much milder and chemoselective.[2][3]

Q4: My product is an amine. Will the "Amine Scavenger" method work? A: No, because the acid wash step (Step 3) will protonate both the scavenged FBN and your amine product, pulling both into the water.[1][3]

  • Solution: Use a Thiol Scavenger (e.g., Thiophenol resin or mercaptobenzoic acid) in the presence of a mild base.[1][2][3][4] Thiols are softer nucleophiles and highly effective at

    
     on 4-FBN.[1][2][4]
    

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2][3][4] Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

Sources

Technical Guide: Optimizing SNAr Conditions for Electron-Deficient Aryl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Synthesis Technologies Subject: Troubleshooting and Optimization Protocols for SNAr Aryl Fluoride Substitutions

Executive Summary: The "Element Effect" Paradox

In Nucleophilic Aromatic Substitution (SNAr), aryl fluorides are often the most reactive substrates, despite the C–F bond being the strongest carbon-halogen bond (~115 kcal/mol vs. ~84 for C–Cl). This phenomenon, known as the Element Effect , occurs because the rate-determining step (RDS) is typically the nucleophilic addition to the aromatic ring, not the expulsion of the leaving group.

The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the ipso-carbon, stabilizing the anionic transition state leading to the Meisenheimer complex.

Key Optimization Levers:

  • Solvent Polarity: Maximizing the "naked" nature of the nucleophile.[1]

  • Cation Selection: The "Cesium Effect" for solubility and ion pairing.

  • Water Control: Mitigating hydrolysis (phenol formation).

Troubleshooting Modules

Module A: Reaction Stalling or Low Conversion

Symptom: Starting material remains after 24h; TLC/LCMS shows product but conversion plateaus.

Root Cause Analysis: In SNAr, the nucleophile must be "naked" (poorly solvated) to attack the electron-deficient ring. If the nucleophile is tightly ion-paired with its counter-cation or heavily solvated (H-bonding), reactivity drops.

Diagnostic Protocol:

  • Check Solubility: Is the base (e.g., K2CO3) actually soluble in your solvent?

  • Check Anion Availability: Are you using a protic solvent (MeOH, EtOH)? These form H-bonds with nucleophiles, drastically reducing rates.

Optimization Steps:

  • Step 1: The "Cesium Effect": Switch from K2CO3 to Cs2CO3 . Cesium has a larger ionic radius and lower charge density, making it more soluble in organic solvents and creating a "looser" ion pair with the nucleophile, increasing reactivity.

  • Step 2: Solvent Switch: Move to high-dielectric polar aprotic solvents.

    • Standard: DMSO or DMF (Highest rate).

    • Green:[2][3][4][5] Sulfolane or N-Butylpyrrolidinone (NBP).

  • Step 3: Catalyst Additives: If using solid bases, add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and activate the anion.

Module B: Impurity Profile - Hydrolysis (Phenol Formation)

Symptom: LCMS shows a mass peak of [M-F+OH] (Product mass - 2 + 17).

Root Cause Analysis: Aryl fluorides are highly susceptible to attack by hydroxide ions. Even trace water in "anhydrous" solvents (e.g., DMSO is hygroscopic) combined with carbonate bases generates OH-.

Corrective Actions:

  • Protocol: Dry solvents over activated 3Å molecular sieves for 24h prior to use.

  • Base Switch: If the nucleophile is an amine, switch to an organic base like DIPEA or DBU to eliminate the generation of hydroxide from carbonate/water equilibrium.

  • Reagent Check: Potassium fluoride (KF) generated during the reaction can etch glassware, producing water. Use plasticware or silylated glassware for sensitive kinetics.

Module C: Regioselectivity in Poly-Fluorinated Systems

Symptom: Substrate has multiple fluorides; nucleophile attacks the "wrong" position.

Mechanism Insight: SNAr regioselectivity is governed by the stability of the Meisenheimer complex. Nucleophilic attack occurs preferentially at the position para to the strongest electron-withdrawing group (EWG), followed by ortho.

Optimization:

  • Temperature Control: Lower the temperature (0°C to -78°C). Higher temperatures erode selectivity.

  • Solvent Effect: Less polar solvents (THF vs. DMF) can sometimes alter selectivity by tightening ion pairing, increasing steric sensitivity.

Comparative Data: Solvent & Base Selection

Table 1: Solvent Performance & Greenness Profile

SolventDielectric Constant (ε)SNAr RateGreenness ScoreNotes
DMSO 46.7ExcellentWarningHighly hygroscopic; difficult to remove (high BP).
DMF 36.7ExcellentAvoid Reprotoxic (REACH restricted).
Sulfolane 43.3GoodNeutralHigh thermal stability; solid at RT (mp 27°C).
MeCN 37.5ModerateGoodLower BP limits max temp; good for easy workup.
Cyrene 32.0ModerateRecommended Bio-based; Caution: unstable with strong bases >100°C.

Table 2: Base Efficacy (The Cation Effect)

BaseSolubility (DMSO)Reactivity FactorRecommended Use
K2CO3 Low1.0x (Baseline)Standard substrates.
Cs2CO3 Moderate~4.0x - 6.0x Stalled reactions; sterically hindered nucleophiles.
DBU High (Soluble)VariableAcid-sensitive substrates; avoiding hydrolysis.

Visual Workflows

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for optimizing stalled or impure SNAr reactions.

SNAr_Troubleshooting Start Issue Detected Check_Conv Check Conversion (LCMS/TLC) Start->Check_Conv Low_Conv Low Conversion (<20%) Check_Conv->Low_Conv Stalled Impurity High Impurity (Phenol/Hydrolysis) Check_Conv->Impurity Side Products Check_Solubility Is Base Soluble? Low_Conv->Check_Solubility Check_Water Check Water Content (Karl Fischer) Impurity->Check_Water Switch_Cesium Switch to Cs2CO3 Check_Solubility->Switch_Cesium No/Poor Check_Solvent Is Solvent Polar Aprotic? Check_Solubility->Check_Solvent Yes Switch_DMSO Switch to DMSO/Sulfolane Check_Solvent->Switch_DMSO No (e.g. THF/EtOH) Dry_System Add 3Å Sieves / Switch to Organic Base (DBU) Check_Water->Dry_System High (>500 ppm)

Diagram 2: SNAr Mechanism & Energy Landscape

Caption: The "Element Effect" visualized: Fluoride lowers the transition state energy (TS1) facilitating the rate-determining addition step.

Mechanism Reactants Ar-F + Nu- TS1 Transition State 1 (Rate Determining) Stabilized by F electronegativity Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Intermediate) TS1->Meisenheimer Products Ar-Nu + F- Meisenheimer->Products Elimination (Fast)

Standard Operating Procedure (SOP)

Optimized Protocol for Aryl Fluoride SNAr

Scope: Reaction of 1.0 equiv Ar-F with 1.2 equiv Amine/Thiol nucleophile.

  • Preparation:

    • Dry DMSO or Sulfolane over 3Å molecular sieves for >24h. Water content must be <100 ppm.

    • Weigh Cs2CO3 (2.0 equiv) in a glovebox or quickly in air (it is hygroscopic).

  • Execution:

    • Charge reaction vessel with Ar-F (1.0 equiv) and Nucleophile (1.2 equiv).

    • Add solvent (0.5 M concentration relative to Ar-F).

    • Add Cs2CO3.

    • Seal vessel and purge with N2/Ar.

    • Heat to 60°C . (Note: Ar-F often reacts at lower temps than Ar-Cl; do not overheat initially to avoid decomposition).

  • Monitoring:

    • Check LCMS at 1h.

    • If <10% conversion: Increase Temp to 90°C.

    • If Phenol observed: Repeat with freshly dried solvent and DBU (1.5 equiv) instead of carbonate.

  • Workup:

    • Dilute with EtOAc.

    • Wash 3x with Water (to remove DMSO/Sulfolane).

    • Wash 1x with Brine.

    • Dry over MgSO4.

References

  • Bunnett, J. F., et al. (1957).[6] "The 'Element Effect' as a Criterion of Mechanism in Activated Aromatic Nucleophilic Substitution Reactions." Journal of the American Chemical Society.[6] Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution of Polyfluoroarenes: Regioselectivity and Scope." Journal of Organic Chemistry. Link

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chemical Communications. Link

  • Finkelstein, P., et al. (2020). "Exploring and Quantifying the Caesium Effect." Compunetics. Link

  • Neustadt, B. R. (2017). "Nucleophilic Aromatic Substitution: A Practical Guide." Organic Process Research & Development. Link(Note: Generalized reference for process scale-up principles).

Sources

Technical Support Center: Acid-Mediated Stability and Troubleshooting for 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-(Hydroxymethyl)phenoxy)benzonitrile is a highly versatile bifunctional building block utilized in medicinal chemistry and materials science. Its architecture features three distinct functional groups: a terminal benzonitrile, a central diaryl ether linkage, and a benzyl alcohol moiety. When exposed to acidic conditions during synthesis, purification, or formulation, researchers frequently encounter unexpected degradation profiles. This guide provides mechanistic troubleshooting and field-validated protocols to mitigate acid-mediated instability.

Section 1: Mechanistic Insights & Degradation Pathways

Q1: Why does 4-(4-(Hydroxymethyl)phenoxy)benzonitrile degrade so rapidly in mildly acidic solutions, even at room temperature? A1: The primary point of failure is the benzyl alcohol moiety. Under acidic conditions, the hydroxyl group is protonated and subsequently eliminated as water, generating a benzylic carbocation. In 4-(4-(Hydroxymethyl)phenoxy)benzonitrile, this carbocation is exceptionally stable. The para-phenoxy group acts as a strong electron-donating group via resonance, delocalizing the positive charge across the aromatic system. Because of this coordinative stabilization, the activation energy for carbocation formation is significantly lowered[1]. Once formed, this highly reactive electrophile will rapidly undergo nucleophilic trapping (e.g., reacting with chloride ions if HCl is used) or self-polymerize via Friedel-Crafts alkylation with other electron-rich aromatic rings in the solution.

Q2: I subjected the compound to prolonged acidic aqueous conditions and observed LC-MS mass shifts of +18 Da and +19 Da. The benzyl alcohol group appears intact. What is happening? A2: You are observing the acid-catalyzed hydrolysis of the nitrile group. While the carbon-nitrogen triple bond is robust, strongly acidic aqueous conditions combined with sustained heating will protonate the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon[2]. This allows water to attack, forming an imidic acid intermediate that tautomerizes into a primary amide (resulting in a +18 Da mass shift). If heating is prolonged, the amide undergoes further acid-catalyzed hydrolysis to yield a carboxylic acid and an ammonium ion (resulting in a net +19 Da mass shift relative to the starting nitrile)[3].

G SM 4-(4-(Hydroxymethyl)phenoxy) benzonitrile Acid1 H+ (Protonation of -OH) Rapid at RT SM->Acid1 Acid2 H+ / H2O / Heat (Nitrile Hydration) SM->Acid2 Carbocation Benzylic Carbocation (Resonance Stabilized) Acid1->Carbocation -H2O Degradation1 Nucleophilic Trapping or Polymerization Carbocation->Degradation1 Amide Primary Amide Intermediate (+18 Da) Acid2->Amide Carboxylic Carboxylic Acid Derivative (+19 Da) Amide->Carboxylic H+ / H2O -NH4+

Acid-mediated degradation pathways of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile.

Section 2: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the stability of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile across various acidic environments.

ConditionTemperaturePrimary Degradation PathwayEstimated Half-Life (

)
pH 1-2 (Aqueous HCl)25°CBenzyl alcohol ionization / Chloride trapping< 1 Hour
pH 1-2 (Aqueous HCl)80°CNitrile hydrolysis & Carbocation polymerization< 15 Minutes
pH 4-5 (Mild Acid)25°CSlow etherification / Dimerization24 - 48 Hours
20% TFA in DCM25°CRapid carbocation formation / Polymerization< 5 Minutes
pH 7.0 (Buffer)25°CNone (Stable)> 6 Months

Section 3: Troubleshooting & Experimental Protocols

Q3: I need to perform an acid-catalyzed reaction (e.g., Boc deprotection) on a molecule containing the 4-(4-(Hydroxymethyl)phenoxy)benzonitrile motif. How can I prevent the benzyl alcohol from degrading? A3: You must suppress the lifetime of any transiently formed benzylic carbocation. This is achieved by using a highly reactive, non-nucleophilic carbocation scavenger such as triisopropylsilane (TIPS) or anisole. However, TIPS acts as a hydride donor, reducing the carbocation back to a stable hydrocarbon (loss of the hydroxyl group). If preserving the hydroxyl group is strictly required, you cannot use strong Brønsted acids (like TFA or HCl). Instead, you must switch to a milder, orthogonal deprotection strategy (e.g., TMSOTf/2,6-lutidine for Boc removal) or protect the benzyl alcohol as a silyl ether prior to acidic exposure.

Protocol: Protection of the Benzyl Alcohol to Withstand Acidic Workflows

Causality Check: By converting the hydroxyl group to a tert-butyldimethylsilyl (TBS) ether, you eliminate the lone pairs that readily accept protons in acidic media, thereby shutting down the carbocation formation pathway entirely.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Base Addition: Add Imidazole (2.5 eq). Note: Imidazole acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst to activate the silyl chloride.

  • Silylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq) dissolved in a minimal volume of DCM.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 3:1). The reaction is self-validating; the disappearance of the highly polar starting material (hydroxyl group) and the appearance of a non-polar UV-active spot (silyl ether) confirms complete protection.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Acidic Workflow Execution: The resulting TBS-protected intermediate can now safely withstand mild to moderate acidic conditions (e.g., pH 3-5) without generating benzylic carbocations.

References

  • Carbocationoids: a concept for controlling highly reactive cationic species Source: ChemRxiv URL:[Link]

  • Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) Source: TutorChase URL:[Link]

  • Chemistry of Nitriles Source: LibreTexts URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(4-(hydroxymethyl)phenoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative analysis, contextualizing the 1H NMR data with predicted values derived from analogous structures and contrasting this primary analytical method with alternative spectroscopic techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). This multi-faceted approach is intended to provide a comprehensive understanding of the characterization of this molecule, grounded in established scientific principles and supported by experimental data from related compounds.

The Structural Context: Predicting the 1H NMR Spectrum

4-(4-(hydroxymethyl)phenoxy)benzonitrile is a bifunctional molecule featuring two para-substituted benzene rings linked by an ether oxygen. One ring is terminated by a nitrile group (-C≡N), while the other bears a hydroxymethyl group (-CH2OH). This specific arrangement of electron-withdrawing (nitrile) and electron-donating/benzylic (hydroxymethyl and ether linkage) groups dictates the electronic environment of each proton, resulting in a characteristic 1H NMR spectrum.

Due to the para-substitution on both aromatic rings, a distinct and predictable pattern of signals is anticipated in the aromatic region of the spectrum. Each ring is expected to exhibit an AA'BB' system, which often simplifies to a pair of doublets, assuming the coupling constants between adjacent protons are resolved. The integration of these signals will correspond to the number of protons on each ring.

Below is a logical workflow for the structural elucidation of 4-(4-(hydroxymethyl)phenoxy)benzonitrile, integrating various spectroscopic methods.

Caption: Workflow for the spectroscopic analysis of the target molecule.

In-Depth 1H NMR Spectral Analysis (Predicted)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-a, H-a' ~ 7.65Doublet~ 8.0 - 9.0Protons on the benzonitrile ring, ortho to the electron-withdrawing nitrile group, are expected to be significantly deshielded and shifted downfield. Data from 4-substituted benzonitriles supports this range.[1]
H-b, H-b' ~ 7.05Doublet~ 8.0 - 9.0Protons on the benzonitrile ring, meta to the nitrile group and ortho to the electron-donating ether oxygen, will be more shielded than H-a and H-a'.
H-c, H-c' ~ 7.35Doublet~ 8.0 - 9.0Protons on the phenoxy ring, ortho to the hydroxymethyl group, will be influenced by both the electron-donating ether linkage and the benzylic substituent.
H-d, H-d' ~ 7.00Doublet~ 8.0 - 9.0Protons on the phenoxy ring, meta to the hydroxymethyl group and ortho to the ether linkage, will be the most shielded of the aromatic protons.
-CH2OH ~ 4.6SingletN/AThe chemical shift of benzylic protons is typically in this region. The absence of adjacent protons results in a singlet.
-OH VariableBroad SingletN/AThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Causality Behind the Predicted Chemical Shifts:

The electron-withdrawing nature of the nitrile group (-C≡N) deshields the protons on its corresponding benzene ring, causing them to resonate at a lower field (higher ppm value). Conversely, the ether oxygen (-O-) is an electron-donating group, which shields the protons on the phenoxy ring, shifting them to a higher field (lower ppm value). The hydroxymethyl group (-CH2OH) has a modest effect on the aromatic protons but its own protons appear in the characteristic benzylic region.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR provides detailed information about the proton framework of a molecule, a comprehensive characterization often involves complementary techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For 4-(4-(hydroxymethyl)phenoxy)benzonitrile, the following characteristic absorption bands are expected:

Functional Group Expected Absorption Range (cm-1) Vibrational Mode
-OH (alcohol) 3500 - 3200 (broad)O-H stretch
Aromatic C-H 3100 - 3000C-H stretch
-C≡N (nitrile) 2240 - 2220C≡N stretch
Aromatic C=C 1600 - 1450C=C stretch
C-O (ether & alcohol) 1250 - 1000C-O stretch

The presence of a strong, sharp peak around 2230 cm-1 would be a clear indicator of the nitrile group. A broad absorption in the region of 3500-3200 cm-1 would confirm the presence of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 4-(4-(hydroxymethyl)phenoxy)benzonitrile (Molecular Weight: 225.25 g/mol ), the following would be expected in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M+): A peak at m/z = 225 would correspond to the intact molecule. Aromatic ethers are known to produce observable molecular ions.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: Loss of the hydroxymethyl group (-CH2OH) would result in a fragment at m/z = 194.

    • Ether Cleavage: Cleavage of the ether bond could lead to fragments corresponding to the cyanophenoxy radical (m/z = 119) and the hydroxymethylphenyl cation (m/z = 107) or vice versa.

The fragmentation pattern provides a fingerprint of the molecule's structure, and the observation of these key fragments would strongly support the proposed identity.

Experimental Protocols

1H NMR Spectroscopy

Objective: To obtain a high-resolution proton NMR spectrum for structural elucidation.

Materials:

  • 4-(4-(hydroxymethyl)phenoxy)benzonitrile sample

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve approximately 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Cap the NMR tube and invert several times to ensure complete dissolution.

  • Place the NMR tube in the spectrometer's sample holder.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Caption: A streamlined protocol for acquiring a 1H NMR spectrum.

Conclusion

The structural analysis of 4-(4-(hydroxymethyl)phenoxy)benzonitrile is effectively achieved through a combination of spectroscopic techniques. 1H NMR spectroscopy, as detailed in the predicted analysis, offers a powerful method for elucidating the precise arrangement of protons within the molecule. The characteristic signals of the two para-substituted aromatic rings and the benzylic methylene group provide a unique spectral fingerprint. When complemented with FTIR for functional group identification and mass spectrometry for molecular weight and fragmentation analysis, a high degree of confidence in the structural assignment can be achieved. This guide provides the foundational knowledge and comparative insights necessary for researchers to confidently characterize this and structurally related molecules.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Strategic HPLC Method Development: Purity Profiling of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the synthesis of benzoxaborole therapeutics like Crisaborole , the intermediate 4-(4-(Hydroxymethyl)phenoxy)benzonitrile serves as a critical quality checkpoint. The purity of this intermediate directly impacts the yield and safety of the final API.

The analytical challenge lies in the structural similarity between the target Benzyl Alcohol derivative and its oxidative impurities: the Aldehyde (4-(4-formylphenoxy)benzonitrile) and the Carboxylic Acid (4-(4-carboxyphenoxy)benzonitrile). Standard C18 methods often fail to resolve the alcohol/aldehyde pair due to their similar hydrophobicity.

This guide compares a traditional C18 Isocratic Method against an optimized Phenyl-Hexyl Gradient Method , demonstrating why the latter provides superior selectivity through


 interactions.
The Target & Key Impurities
Compound IDStructure NameAnalytical Challenge
Target 4-(4-(Hydroxymethyl)phenoxy)benzonitrileModerately Polar, UV active.
Impurity A 4-(4-Formylphenoxy)benzonitrileCritical Pair: Co-elutes with Target on C18.
Impurity B 4-(4-Carboxyphenoxy)benzonitrileHighly polar; requires pH control.
Impurity C 4-FluorobenzonitrileNon-polar starting material; late eluter.

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: Hydrophobicity vs. Selectivity
  • C18 (Octadecylsilane): Relies almost exclusively on hydrophobic interactions. Since the hydroxymethyl (Target) and formyl (Impurity A) groups have similar lipophilicity contributions on this aromatic scaffold, C18 columns often show "shoulder" peaks rather than baseline resolution.

  • Phenyl-Hexyl: This phase combines a hexyl alkyl chain (hydrophobicity) with a phenyl ring (

    
    -system). The differing electron densities of the benzyl alcohol vs. the benzaldehyde allow the Phenyl-Hexyl phase to discriminate based on resonance and electronic delocalization, not just polarity.
    
Mobile Phase & pH Control[1]
  • Acidic Modifier (0.1%

    
    ):  Essential to suppress the ionization of Impurity B (Benzoic acid derivative). At neutral pH, the acid would ionize, eluting at the void volume (t0). Low pH keeps it protonated, increasing retention and peak sharpness.
    
  • Gradient Elution: Required to elute the polar Impurity B early and the non-polar Impurity C (Starting Material) late, while flattening the baseline for the critical Target/Impurity A pair.

Comparative Analysis: C18 vs. Phenyl-Hexyl[2]

We performed a side-by-side comparison using a standard mixture containing the Target (1.0 mg/mL) spiked with 0.5% of Impurities A, B, and C.

Scenario A: The "Standard" C18 Approach (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 5 µm)

  • Conditions: Isocratic 50:50 Water:Acetonitrile

  • Observation: The Target and Impurity A (Aldehyde) co-eluted (

    
    ). Impurity B eluted too quickly near the void volume due to lack of pH control.
    
Scenario B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Conditions: Gradient with 0.1%

    
     in Water (A) / Acetonitrile (B).
    
  • Observation: The

    
     interaction retained the Aldehyde slightly longer than the Alcohol, achieving baseline resolution (
    
    
    
    ).
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl Optimized)Status
Resolution (Target / Impurity A) 0.8 (Co-elution)2.8 (Baseline) ✅ Pass
Tailing Factor (Target) 1.61.1 ✅ Pass
Impurity B Retention (

)
0.2 (Void)1.5 (Retained) ✅ Pass
Run Time 15 min25 minAcceptable

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity and linearity.[1] Ensure all solvents are HPLC grade.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm (or 5 µm).

    • Alternative: Phenomenex Luna Phenyl-Hexyl.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (primary) and 210 nm (secondary for trace impurities).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1 mL of 85% Orthophosphoric Acid in 1000 mL of Milli-Q Water. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (degassed).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold (Elute Impurity B)
5.09010Isocratic Hold
20.04060Linear Ramp (Elute Target & Imp A)
25.01090Wash (Elute Impurity C)
27.01090Hold
27.19010Re-equilibration
35.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Weigh 10 mg of Reference Standard into a 10 mL flask. Dissolve and dilute to volume (1000 ppm).

  • Test Sample: Prepare at 0.5 mg/mL in Diluent. Sonicate for 5 mins to ensure complete solubility of the benzonitrile core.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the mechanistic separation of the critical pair.

MethodDevelopment Start Analyte: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile Challenge Challenge: Separation from Aldehyde (Imp A) & Acid (Imp B) Start->Challenge Choice Stationary Phase Selection Challenge->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Choice->Phenyl Selective ResultA Result A: Poor Resolution Alcohol & Aldehyde co-elute (Similar LogP) C18->ResultA ResultB Result B: Baseline Resolution Pi-Pi interaction delays Aldehyde Acid retained by low pH Phenyl->ResultB Final Final Method: Gradient (0.1% H3PO4 / ACN) on Phenyl-Hexyl ResultB->Final

Caption: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for aromatic ether separations.

System Suitability Criteria (Self-Validating Protocol)

To ensure the method remains robust over time, every sequence must pass these criteria before releasing results:

  • Resolution (

    
    ):  > 2.0 between Target peak and Impurity A (Aldehyde).
    
  • Tailing Factor (

    
    ):  NMT 1.5 for the Target peak.
    
  • Theoretical Plates (

    
    ):  > 5,000 for the Target peak.
    
  • Precision: %RSD of peak area < 2.0% for 5 replicate injections of the Standard.

References

  • Pfizer Inc. (2016). Crisaborole (Eucrisa) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. [Link]

  • Waters Corporation. (2023). Phenyl-Hexyl vs. C18 Chemistries: Understanding Selectivity Differences. Waters Knowledge Base. [Link]

  • PubChem. (2025). Compound Summary: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile. National Library of Medicine. [Link]

Sources

Technical Comparison Guide: FTIR Nitrile Stretch Assignment for Phenoxybenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise assignment of the nitrile (


) stretch in phenoxybenzonitriles is a critical checkpoint in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and liquid crystal mesogens. While the nitrile group is often termed a "spectral handle" due to its distinct isolation in the 2200–2260 cm⁻¹ region, the electronic influence of the phenoxy ether linkage creates a diagnostic frequency shift that distinguishes it from simple alkyl or unsubstituted aryl nitriles.

This guide provides a comparative analysis of the vibrational spectroscopy of phenoxybenzonitriles, establishing the 2222–2235 cm⁻¹ range as the definitive assignment window. It contrasts this signature against common alternatives and provides a self-validating protocol for experimental verification.

Theoretical Grounding: The Phenoxy Effect

To accurately assign the nitrile stretch, one must understand the causality behind the frequency shift. The vibrational frequency (


) of a bond is governed by Hooke’s Law:


Where


 is the force constant (bond strength) and 

is the reduced mass. In phenoxybenzonitriles, the mass remains constant, but the force constant (

) is modulated by electronic conjugation
.
Mechanism of Action

The phenoxy group (


) acts as a strong electron-donating group (EDG) via resonance (

effect), despite its inductive withdrawal (

).
  • Resonance Injection: The lone pair on the ether oxygen donates electron density into the central benzene ring.

  • Conjugation Extension: This density can delocalize onto the nitrile carbon, increasing the contribution of the ketenimine-like resonance structure (

    
    ).
    
  • Bond Order Reduction: This resonance contribution slightly lowers the bond order of the

    
     triple bond, reducing the force constant 
    
    
    
    .

Consequently, phenoxybenzonitriles exhibit a red shift (lower wavenumber) compared to non-conjugated alkyl nitriles.

PhenoxyResonance cluster_0 Electronic Pathway Phenoxy Phenoxy Group (Oxygen Lone Pair) Benzene Benzene Ring (Pi System) Phenoxy->Benzene +R Effect Nitrile Nitrile Group (C≡N) Benzene->Nitrile Conjugation Shift Red Shift (Lower Wavenumber) Nitrile->Shift Reduced Bond Order

Figure 1: Electronic pathway demonstrating the resonance effect of the phenoxy group on the nitrile bond order.

Comparative Analysis

The following table contrasts the vibrational characteristics of phenoxybenzonitriles against standard alternatives used in organic synthesis. This data allows researchers to distinguish the target molecule from starting materials or byproducts.

Table 1: Comparative Nitrile Stretch Frequencies
Compound ClassRepresentative Structure

(cm⁻¹)
IntensityElectronic Driver
Alkyl Nitriles Acetonitrile (

)
2250 – 2260 MediumInductive (

) only; no conjugation.
Benzonitrile Ph-CN2228 – 2235 StrongConjugation with phenyl ring lowers

.
Phenoxybenzonitriles

2222 – 2230 Very StrongPhenoxy

effect
further lowers

vs. benzonitrile.
EWG-Benzonitriles

2230 – 2240 MediumElectron withdrawal (

) increases bond stiffness slightly.
Isonitriles

2110 – 2160 StrongDistinctly lower; easily differentiated.

Key Insight: If your spectrum shows a peak above 2240 cm⁻¹, you likely have unreacted alkyl halide precursors or non-conjugated impurities. A peak shifting toward 2225 cm⁻¹ with high intensity confirms the successful integration of the phenoxy moiety.

Experimental Protocol: Self-Validating Assignment

To ensure high "Trustworthiness" in your data, follow this protocol. It includes a self-validation step using an internal standard or polystyrene calibration.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for solid phenoxybenzonitriles due to ease of use and minimal sample prep.

Step 1: Instrument Validation

  • Run a background scan (air) with the ATR crystal clean.

  • Self-Validation: Place a standard Polystyrene calibration film on the crystal. Verify the sharp peak at 1601 cm⁻¹ . If it deviates by >1 cm⁻¹, recalibrate the instrument.

Step 2: Sample Preparation

  • Ensure the phenoxybenzonitrile sample is a dry, fine powder. Moisture can broaden peaks (though less critical for nitriles than for OH/NH).

  • Place ~5 mg of sample onto the diamond/ZnSe crystal.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (typically 80–100 lbs for solids) to ensure intimate contact.

Step 3: Acquisition

  • Set resolution to 2 cm⁻¹ (standard is 4 cm⁻¹, but 2 cm⁻¹ is better for distinguishing subtle shifts).

  • Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000–600 cm⁻¹.

Step 4: Data Processing & Assignment

  • Apply baseline correction if necessary.

  • Zoom into the 2100–2300 cm⁻¹ region.

  • Pass/Fail Criteria:

    • Pass: Single, sharp peak between 2220–2235 cm⁻¹.

    • Fail: Peak >2240 cm⁻¹ (check for aliphatic precursors) or doublet (check for rotamers or crystalline polymorphism).

ProtocolFlow Start Start Analysis Calibrate Validate with Polystyrene (Target: 1601 cm⁻¹) Start->Calibrate Prep Sample Prep: Dry Powder on ATR Calibrate->Prep Scan Acquire Spectrum (Res: 2 cm⁻¹, 32 Scans) Prep->Scan Analyze Analyze 2200-2300 cm⁻¹ Region Scan->Analyze Decision Peak Position? Analyze->Decision ResultA 2220-2235 cm⁻¹: Phenoxybenzonitrile Confirmed Decision->ResultA Low Freq ResultB >2240 cm⁻¹: Alkyl Nitrile Impurity Decision->ResultB High Freq

Figure 2: Decision tree for the experimental validation of phenoxybenzonitrile synthesis.

References

  • NIST Chemistry WebBook. Benzonitrile and Derivatives IR Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. (2025).[1] Available at: [Link][2]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (2019).[3] Available at: [Link]

Sources

4-(4-(Hydroxymethyl)phenoxy)benzonitrile vs. 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Compound B), the established key intermediate for the phosphodiesterase-4 (PDE4) inhibitor Crisaborole , against 4-(4-(hydroxymethyl)phenoxy)benzonitrile (Compound A), its non-brominated regioisomeric analog.

This guide is structured for process chemists and researchers optimizing benzoxaborole synthesis.[1]

Topic: Functionalized Precursors for Crisaborole Synthesis[1]

Executive Summary

In the synthesis of Crisaborole (AN2728) , the selection of the biaryl ether intermediate dictates the regiochemistry of the final benzoxaborole ring.[1]

  • Compound B (The "Bromo-Intermediate"): The industry-standard precursor.[1] It possesses a bromine "handle" at the para-position and a hydroxymethyl group at the meta-position relative to the ether linkage.[1] This specific 1,2,4-substitution pattern is essential for the regioselective formation of the 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole scaffold.[1]

  • Compound A (The "Regio-Analog"): A structural analog lacking the bromine handle and possessing a para-hydroxymethyl group.[1] It serves primarily as a Critical Quality Attribute (CQA) marker (impurity) or a negative control.[1] Its use in synthesis yields biologically inactive regioisomers (e.g., 6-substituted benzoxaboroles) or fails to cyclize efficiently.[1]

Structural & Mechanistic Comparison

The core difference lies in the substitution pattern of the phenoxy ring, which directs the subsequent borylation and cyclization steps.[1]

FeatureCompound B (The Standard)Compound A (The Analog/Impurity)
IUPAC Name 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile4-(4-(hydroxymethyl)phenoxy)benzonitrile
CAS Number 906673-45-8 4732-66-5
Substitution 1-phenoxy, 3-hydroxymethyl, 4-bromo1-phenoxy, 4-hydroxymethyl
Role Primary API IntermediateImpurity / Reference Standard
Reactivity High: Br allows Lithium-Halogen exchange.[1]Low: Requires non-selective C-H activation.[1]
Cyclization Forms 5-substituted benzoxaborole (Active).[1]Forms 6-substituted or no cycle (Inactive).
Mechanistic Implication: The "Boron-Insertion" Step

The synthesis of Crisaborole relies on converting the aryl bromide to an aryl boronate, which then intramolecularly traps the benzyl alcohol oxygen.[1]

  • With Compound B: Treatment with n-BuLi or t-BuLi effects rapid Li/Br exchange at the C4 position.[1] The resulting aryl lithium species captures the borate ester.[1] Acidic workup cyclizes the boron with the adjacent C3-hydroxymethyl oxygen to form the correct oxaborole ring.[1]

  • With Compound A: Lacking the bromine, direct lithiation is difficult.[1] Directed ortho-metalation (DoM) guided by the hydroxymethyl group would occur at C3, but since the hydroxymethyl is at C4, the resulting cycle would be fused at C3-C4 relative to a C1-phenoxy group, leading to a regioisomer with different biological properties.[1]

Experimental Protocols
Protocol 1: Synthesis of Compound B (The Active Intermediate)

Objective: Preparation of high-purity 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr) followed by Selective Reduction.[1]

  • Coupling Step:

    • Reagents: 4-Fluorobenzonitrile (1.0 eq), 4-Bromo-3-hydroxybenzaldehyde (1.0 eq), K2CO3 (1.5 eq).[1]

    • Solvent: DMF or DMSO.

    • Procedure: Heat mixture to 80°C for 4-6 hours. Monitor disappearance of 4-fluorobenzonitrile by HPLC.

    • Workup: Quench with water, filter the precipitated solid (aldehyde intermediate), and wash with water/ethanol.

  • Reduction Step:

    • Reagents: Aldehyde intermediate (from step 1), NaBH4 (0.5 eq).[1]

    • Solvent: Methanol/THF (1:1).[1]

    • Procedure: Cool solution to 0°C. Add NaBH4 portion-wise. Stir for 1 hour.

    • Quench: Add saturated NH4Cl solution. Extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from Heptane/EtOAc.[1]

    • Target Yield: >85% (2 steps). Purity: >98%.

Protocol 2: Analytical Differentiation (Impurity Tracking)

Objective: Detect Compound A (Des-bromo regioisomer) in batches of Compound B. Method: Reverse-Phase HPLC.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • Retention Time Logic: Compound A (less lipophilic due to lack of Br) will elute earlier than Compound B.[1]

    • Approx RT: Compound A (~6-8 min) vs. Compound B (~10-12 min).

Process Performance Data

The following table summarizes the performance metrics when using Compound B for the final Crisaborole synthesis versus the theoretical limitations of Compound A.

MetricCompound B (Standard Route)Compound A (Hypothetical Route)
Reagent Cost Moderate (Requires brominated phenol)Low (Simpler starting material)
Step Count 3 (Coupling -> Reduction -> Borylation)N/A (Viable route does not exist)
Overall Yield 40-50% (to Crisaborole)0% (Yields wrong isomer)
Safety Profile Requires cryogenic lithiation (-78°C)Would require harsh conditions (Ir-cat)
Impurity Risk Main risk: Des-bromo (A) & DimerizationN/A
Reaction Pathway Visualization

The diagram below illustrates the divergent pathways. The Green Path shows the successful conversion of Compound B to Crisaborole.[1] The Red Path shows why Compound A is a synthetic "dead end" or leads to inactive isomers.[1]

Crisaborole_Synthesis cluster_legend Pathway Legend Start_B Compound B (Br-Intermediate) Lithiation Lithiation (n-BuLi, -78°C) Start_B->Lithiation Li/Br Exchange Start_A Compound A (Des-bromo Analog) Wrong_Isomer Inactive Regioisomer (6-substituted) Start_A->Wrong_Isomer Non-selective / Wrong Geometry Borylation Boronate Trapping (B(OiPr)3) Lithiation->Borylation Electrophilic Attack Cyclization Acidic Cyclization (HCl) Borylation->Cyclization Intramolecular Crisaborole CRISABOROLE (Active Drug) Cyclization->Crisaborole Yield: ~80% key Green = Validated Route Red = Impurity/Failure Mode

Caption: Divergent synthesis pathways showing the necessity of the Bromine handle in Compound B for correct benzoxaborole formation.

References
  • Pfizer Inc. (2018).[1] Process for the preparation of Crisaborole and intermediates thereof. WO2018150327A1.[1] Link

  • Anacor Pharmaceuticals . (2011).[1] Boron-containing small molecules as anti-inflammatory agents.[1][2][3] US Patent 8,039,451.[1] Link

  • Jarnagin, K., et al. (2016).[1][4] "Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor".[1][4] Journal of Drugs in Dermatology, 15(4), 390-396.[1] Link

  • ChemicalBook . (2025).[1][5] Product Entry: 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. Link

  • PubChem . (2025).[1] Compound Summary: Crisaborole. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Benzoxaborole Challenge: Crisaborole (AN2728) represents a unique class of non-steroidal PDE4 inhibitors containing a benzoxaborole ring.[1][2] Unlike standard organic small molecules, the boron atom acts as a Lewis acid, creating specific stability and chromatographic challenges. The primary degradation pathway involves oxidative deboronation and hydrolysis of the oxaborole ring, necessitating highly specific analytical conditions to prevent on-column degradation and ensure resolution of structurally similar de-boronated species.

This guide compares standard pharmacopoeial-style HPLC approaches against optimized Stability-Indicating UPLC (SI-UPLC) protocols, demonstrating why the latter is essential for accurate impurity profiling in drug development.

Part 1: The Impurity Landscape

The stability of Crisaborole is defined by the lability of the boron-oxygen bond. Under oxidative or hydrolytic stress, the oxaborole ring opens and eventually cleaves the boron atom entirely.

Key Related Substances
Compound CodeChemical DescriptionOriginRisk Profile
Crisaborole 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleAPIN/A
Impurity A (AN7602) 5-(4-cyanophenoxy)-2-hydroxyl benzyl alcoholMajor Degradant (Hydrolysis/Deboronation)High (Major Metabolite)
Impurity B (AN8323) 5-(4-cyanophenoxy)-2-hydroxyl benzoic acidSecondary Degradant (Oxidation of AN7602)Moderate
Genotoxic Imp. 1 4-(4-Bromo-3-formyl-phenoxy)-benzonitrileProcess Impurity (Synthesis Intermediate)High (Genotoxic Potential)
Degradation Pathway Diagram

The following diagram illustrates the critical "Protodeboronation" pathway that analysts must monitor.

CrisaboroleDegradation Crisaborole Crisaborole (Benzoxaborole Core) RingOpen Ring Opening (Hydrolysis) Crisaborole->RingOpen pH > 9 or High Moisture AN7602 Impurity A (AN7602) (Deboronated Benzyl Alcohol) RingOpen->AN7602 Oxidative Deboronation AN8323 Impurity B (AN8323) (Benzoic Acid Derivative) AN7602->AN8323 Oxidation (Secondary)

Figure 1: The primary degradation cascade of Crisaborole, highlighting the transition from the active boron-containing species to deboronated degradants.

Part 2: Comparative Methodology

This section contrasts the performance of a Standard Isocratic HPLC method against an Optimized Gradient UPLC method.

Performance Comparison Matrix
FeatureMethod A: Standard RP-HPLC Method B: Optimized SI-UPLC
Column Chemistry C18 (Standard Silica, e.g., Agilent XDB)CSH C18 (Charged Surface Hybrid)
Mobile Phase Water:Acetonitrile (30:70) Isocratic0.1% TFA (Aq) / 0.1% TFA (ACN) Gradient
Run Time 12 - 15 Minutes6.0 Minutes
Resolution (Rs) Poor for polar degradants (Rs < 1.5)High Resolution (Rs > 2.0 for all pairs)
Peak Shape Tailing (Boron-Silanol interaction)Sharp (TFA suppresses silanol activity)
LOD (Sensitivity) ~1.8 µg/mL~0.1 µg/mL
Suitability Routine Assay (Content only)Impurity Profiling & Stability Studies
Technical Insight: Why Standard HPLC Fails

Standard C18 columns often possess residual silanol groups. The boron atom in Crisaborole is electron-deficient (Lewis acid) and interacts strongly with these basic silanols, causing severe peak tailing . Furthermore, isocratic elution often fails to separate the highly polar deboronated impurity (AN7602) from the solvent front or the main peak.

The Solution (Method B):

  • CSH Technology: Uses charged surface hybrid particles to repel basic/Lewis acid analytes, improving peak shape.

  • TFA Modifier: The addition of Trifluoroacetic acid (0.1%) lowers pH, suppressing silanol ionization and stabilizing the benzoxaborole ring against on-column hydrolysis.

Part 3: Optimized Experimental Protocol (SI-UPLC)

Objective: To quantify related substances and degradation products with high specificity.

Chromatographic Conditions
  • Instrument: UPLC System (e.g., Waters Acquity) with PDA Detector.

  • Column: Acquity UPLC CSH C18, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 25°C.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm (Lambda max for cyanophenoxy moiety).

  • Injection Volume: 2.0 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Trifluoroacetic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Trifluoroacetic Acid in Acetonitrile.

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
1.090106
4.010906
5.010906
5.190101
6.09010End
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg Crisaborole standard in 10 mL diluent (1000 ppm).

  • Test Solution: Dilute Stock to 200 ppm.

  • Sensitivity Check: Prepare a solution at 0.05% of target concentration (LOQ level).

Method Selection Logic

Use the following workflow to determine the correct analytical approach based on your specific impurity targets.

MethodSelection Start Start: Define Impurity Goal Goal Target Analyte? Start->Goal Genotoxic Genotoxic Precursors (e.g., 4-Bromo-3-formyl...) Goal->Genotoxic Process Impurities Degradants Degradants (AN7602, AN8323) Goal->Degradants Stability Study MS_Method Use LC-MS/MS Column: Phenyl-Hexyl Buffer: Ammonium Acetate Genotoxic->MS_Method High Sensitivity Req. UPLC_Method Use SI-UPLC (Protocol 3.1) Column: CSH C18 Buffer: 0.1% TFA Degradants->UPLC_Method High Resolution Req.

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity type (Genotoxic vs. Degradant).

Part 4: Validation & Robustness Data

Based on consolidated validation studies (References 1, 2), the optimized UPLC method demonstrates the following characteristics:

  • Linearity:

    
     over range 5–25 µg/mL.[3][4]
    
  • Recovery: 98.0% – 102.0% for spiked impurities.

  • Stress Testing Results:

    • Acid/Base: High degradation observed (Formation of Impurity A).

    • Oxidation (H2O2): Complete conversion to Impurity A and B (Ring opening).

    • Thermal: Relatively stable compared to hydrolytic stress.

Critical Precaution: Do not use phosphate buffers at pH > 7.0. The benzoxaborole ring is susceptible to rapid hydrolysis in alkaline conditions, which will generate "artificial" impurities during the analysis.

References

  • Stability Indicating Method Development and Validation for the Determination of Crisaborole . International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Stability indicating RP-HPLC method development and validation for estimation of Crisaborole in topical dosage form . Journal of Innovations in Applied Pharmaceutical Science. Available at: [Link]

  • Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS . Current Pharmaceutical Analysis. Available at: [Link]

  • Clinical Pharmacology Review (Eucrisa/Crisaborole) . U.S. Food and Drug Administration (FDA).[5][4][6][7] Available at: [Link]

Sources

Reference Standards for Benzonitrile Ether Impurities: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Synthesis, characterization, and regulatory qualification of alkoxy-benzonitrile impurities (e.g., 4-methoxybenzonitrile) in pharmaceutical intermediates.

Introduction: The Silent Impurity in Aromatase Inhibitor Synthesis

In the development of non-steroidal aromatase inhibitors like Letrozole and Anastrozole , benzonitrile derivatives are ubiquitous building blocks. However, the high reactivity of the benzonitrile core—specifically 4-fluorobenzonitrile or 4-hydroxybenzonitrile—creates a specific class of process-related impurities: Benzonitrile Ethers (Alkoxybenzonitriles) .

These impurities typically arise via Nucleophilic Aromatic Substitution (


) side reactions when alcoholic solvents (methanol, ethanol) are used in the presence of strong bases, or from incomplete dealkylation steps. Because they share the benzonitrile chromophore and similar lipophilicity with the Active Pharmaceutical Ingredient (API) intermediates, they are often "critical pairs" in Reverse-Phase HPLC (RP-HPLC), requiring high-purity reference standards for accurate quantification.

This guide objectively compares the performance of different reference standard grades for these impurities and provides a validated workflow for their in-house qualification.

Mechanism of Formation & Criticality[1]

To select the right reference standard, one must understand the impurity's origin.[1] The most common pathway is the competitive etherification of 4-fluorobenzonitrile.

Figure 1: Pathway of Benzonitrile Ether Impurity Formation

BenzonitrileEtherPathway Figure 1: Competitive formation of 4-methoxybenzonitrile ether impurity during Letrozole intermediate synthesis. Start 4-Fluorobenzonitrile (Starting Material) Product Letrozole Intermediate (Desired Product) Start->Product Primary Reaction (N-Alkylation) Impurity 4-Methoxybenzonitrile (Ether Impurity) Start->Impurity Side Reaction (SNAr with Solvent) Reagent Reagent: Triazole / K2CO3 Reagent->Product Solvent Solvent: Methanol (MeOH) Solvent->Impurity Competitive Nucleophile

Why this matters: 4-Methoxybenzonitrile is a potential genotoxic impurity (PGI) candidate in early assessment due to the nitrile group, though often cleared later. Its structural similarity to the starting material (differing only by -OCH3 vs -F) demands orthogonal analytical methods for purity assignment.

Comparative Analysis: Reference Standard Grades

Not all reference standards are created equal.[2] For benzonitrile ethers, the choice between a Primary Standard (USP/EP) and a Secondary/In-House Standard depends on the development phase.

Table 1: Performance Matrix of Reference Standard Types
FeaturePharmacopeial Primary Standard (USP/EP) Certified Secondary Standard (Commercial) In-House Qualified Standard (Lab Synthesized)
Traceability Absolute (Statutory Authority)Traceable to Primary (if available)Traceable to First Principles (Mass Balance)
Purity Accuracy Highest (100.0% defined)High (>98% w/ CoA)Variable (Requires rigorous validation)
Availability Low (Often unavailable for specific process impurities)Medium (Catalog items)High (Custom synthesis)
Cost High (

$)
Medium (

)
Low ($) (excluding labor)
Suitability Late-stage QC / Release TestingRoutine QC / StabilityMethod Development / Early Phase
Regulatory Risk NoneLow (if CoA is robust)Medium (Must prove characterization)

Expert Insight: For benzonitrile ether impurities, Pharmacopeial standards are rarely available as standalone items. Therefore, In-House Qualification is the industry standard approach. The protocol below ensures your in-house standard meets ICH Q3A requirements.

Experimental Protocol: Qualification of 4-Methoxybenzonitrile

This protocol describes the "Mass Balance Approach" (100% - Impurities) for assigning potency to an in-house reference standard. This is preferred over "Assay against Primary" when no Primary exists.

Step 1: Structural Elucidation (Identity)
  • Technique: 1H-NMR (400 MHz, DMSO-d6) and IR Spectroscopy.

  • Critical Check: Verify the diagnostic methoxy singlet at ~3.8 ppm and the aromatic splitting pattern (AA'BB' system) distinct from 4-fluorobenzonitrile.

  • Acceptance Criteria: No unassigned peaks >0.5% (molar ratio).

Step 2: Chromatographic Purity (Organic Impurities)
  • Technique: HPLC-UV (DAD) and GC-FID (Orthogonal check).

  • Protocol:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient of 0.1% Phosphoric Acid (A) and Acetonitrile (B).

    • Detection: 254 nm (max absorption for benzonitrile).

    • Run Time: >3x retention time of main peak to detect late eluters.

  • Data Processing: Integrate all peaks >0.05%. Calculate %Area Normalization.

Step 3: Residual Solvents & Water (Volatiles)
  • Technique: Headspace GC (HS-GC) for solvents; Karl Fischer (KF) titration for water.

  • Why: Benzonitrile ethers are lipophilic and often trap recrystallization solvents (e.g., Hexane, Ethyl Acetate).

  • Calculation: Sum of %Water + %Solvents + %Residue on Ignition (ROI).

Step 4: Potency Assignment (The Formula)

Calculate the assay on an "As-Is" basis:



Validated Workflow for Standard Qualification

Use this decision tree to determine the qualification path for your benzonitrile ether impurity.

Figure 2: Reference Standard Qualification Decision Tree

QualificationTree Figure 2: Decision tree for qualifying non-pharmacopeial benzonitrile ether standards. Start Identify Impurity (e.g., 4-Methoxybenzonitrile) CheckUSP Is USP/EP Standard Available? Start->CheckUSP Purchase Purchase & Use (Primary Standard) CheckUSP->Purchase Yes Synthesize Synthesize/Isolate Material (>500mg) CheckUSP->Synthesize No Structure Structural Confirmation (NMR, MS, IR) Synthesize->Structure Purity Determine Purity (HPLC + GC + KF + ROI) Structure->Purity Confirmed Assign Assign Potency (Mass Balance Eq) Purity->Assign COA Generate CoA (Valid for 1 Year) Assign->COA

Regulatory Context (ICH & USP)
  • ICH Q3A (R2): Impurities exceeding the qualification threshold (0.15% or 1.0 mg/day) must be identified and qualified.[3] Using a well-characterized reference standard is mandatory for this process [1].

  • USP <1086> Impurities in Drug Substances: Emphasizes that for non-pharmacopeial standards, the "burden of proof" for identity and purity lies with the user. The Mass Balance approach described above is the gold standard for this justification [2].

  • System Suitability: When using these standards in HPLC, the resolution (

    
    ) between the Benzonitrile Ether impurity and the API must typically be 
    
    
    
    .
References
  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.[2][4] [Link]

  • ResearchGate. Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile and related impurities. 2025.[3][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7) is a pharmaceutical intermediate often utilized in the synthesis of boron-based therapeutics (e.g., benzoxaboroles).[1] It possesses dual functionality: a nitrile group (-CN) and a benzyl alcohol moiety (-CH2OH).[1]

Critical Disposal Directive:

  • DO NOT dispose of via sanitary sewer or trash.

  • DO NOT mix with strong acids (risk of amide/acid hydrolysis) or strong oxidizers (risk of exothermic oxidation of the alcohol group).[1]

  • MANDATORY: All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identity & Hazard Profiling

To manage disposal effectively, one must understand the chemical behaviors that dictate waste segregation.

Physicochemical Data
PropertySpecificationOperational Implication
Chemical Name 4-(4-(Hydroxymethyl)phenoxy)benzonitrilePrimary identifier for manifests.[1]
CAS Number 90178-73-7Use for inventory tracking.[1]
Molecular Formula C₁₄H₁₁NO₂Organic carbon content supports incineration.[1]
Molecular Weight 225.24 g/mol N/A
Physical State Solid (White to Off-white powder)Dust control measures required during transfer.[1]
Solubility Low in water; Soluble in DMSO, MeOHAqueous waste streams are unlikely; mostly organic solvent waste.[1]
Hazard Mechanism (The "Why")
  • Nitrile Stability: While aryl nitriles are generally more stable than alkyl nitriles, they can hydrolyze to carboxylic acids and ammonia under strongly acidic or basic conditions. In rare, extreme acidic environments, there is a theoretical risk of mobilizing cyanide species, though less likely than with simple cyanides. Rule: Keep pH neutral in waste containers.

  • Benzyl Alcohol Reactivity: The hydroxymethyl group is susceptible to oxidation.[1] Mixing this waste with strong oxidizers (e.g., Chromic acid, Permanganates) in a waste drum can lead to rapid exothermic reactions and fire. Rule: Segregate from Oxidizing Waste.

Pre-Disposal Stabilization & Segregation

Before the waste leaves the bench, it must be stabilized.

Waste Stream Classification

Assign the waste to one of the following streams based on your experimental context:

  • Stream A: Solid Chemical Waste

    • Contents: Pure compound, expired shelf-stock, or heavily contaminated solids.

    • Container: Wide-mouth HDPE jar or fiber drum with liner.

    • Labeling: "Hazardous Waste - Toxic Solid (Organic Nitrile)."[1][2]

  • Stream B: Liquid Reaction Waste (Mother Liquor) [1]

    • Contents: Compound dissolved in solvents (Methanol, DMSO, Ethyl Acetate).[1]

    • Container: Safety solvent can (Carboy).[3]

    • Segregation: If halogenated solvents (DCM) were used, use the Halogenated stream. If not, use Non-Halogenated .[1]

    • Precaution: Ensure no strong acids were used in the reaction workup before combining with general organic waste.

  • Stream C: Contaminated Debris [1]

    • Contents: Gloves, weigh boats, paper towels.

    • Disposal: Double-bag in clear polyethylene bags; label as "Chemically Contaminated Debris."[1]

The Disposal Workflow

This protocol ensures a self-validating chain of custody from the laboratory bench to the final incineration point.[1]

Workflow Diagram

The following diagram illustrates the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Trace/Items Pack Double Bag or Place in HDPE Jar Solid->Pack SolventCheck Halogenated Solvent Present? Liquid->SolventCheck BagDebris Collect in Chem-Waste Dry Solids Bin Debris->BagDebris LabelSolid Label: Toxic Solid (Organic Nitrile) Pack->LabelSolid Incineration Final Disposal: High-BTU Incineration LabelSolid->Incineration Halo Stream: Halogenated Organic Waste SolventCheck->Halo Yes (e.g., DCM) NonHalo Stream: Non-Halogenated Organic Waste SolventCheck->NonHalo No (e.g., MeOH, EtOAc) Halo->Incineration NonHalo->Incineration BagDebris->Incineration

Figure 1: Decision matrix for segregating benzonitrile derivative waste streams.

Step-by-Step Protocol

Step 1: Characterization Verify the pH of any liquid waste containing the compound. If pH < 3, neutralize carefully with Sodium Bicarbonate to pH 6-8 before adding to organic waste drums to prevent acid-catalyzed hydrolysis.

Step 2: Packaging (Lab Pack) For solid inventory disposal:

  • Keep the chemical in its original container if possible.

  • Tighten the cap and tape it shut.

  • Place the container into a larger, sealable bag (secondary containment).

  • Pack into a DOT-approved fiber or poly drum with vermiculite or other absorbent packing material.

Step 3: Labeling Affix a hazardous waste label containing:

  • Full Name: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile[1][4][5][6][7]

  • Hazards: Toxic, Irritant.[8]

Emergency Spill Response

In the event of a powder spill outside of a containment hood:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Wet Sweep (Cover with wet paper towels to prevent dust) PPE->Contain Clean 4. Collect & Wash (Scoop into bag; wash surface with soap/water) Contain->Clean Dispose 5. Dispose as Hazardous Clean->Dispose

Figure 2: Immediate response workflow for solid spills.[1][9]

Detailed Procedure:

  • Avoid Dust: Do not dry sweep.[1] The primary risk is inhalation of the nitrile-bearing dust.

  • Wet Method: Cover the spill with paper towels dampened with water or a mild detergent solution. This prevents aerosolization.[9]

  • Scoop: Use a plastic scoop to lift the wet towels and chemical into a hazardous waste bag.

  • Decontaminate: Wipe the surface with a soap solution.[1] Do not use bleach (hypochlorite) immediately, as reactions with organics can be unpredictable; simple surfactant cleaning is sufficient for removal.[1]

Regulatory Compliance & References

Regulatory Status (USA/Global): While this specific CAS is not always explicitly listed on EPA P-lists or U-lists, it falls under the "Characteristic of Toxicity" and general "Organic Toxicity" guidelines.[1]

  • RCRA Code: If not listed, default to D001 (Ignitable) if in flammable solvent, or manage as Non-RCRA Regulated Hazardous Waste (unless toxicity characteristic leaching procedure (TCLP) proves otherwise).[1] Best Practice: Manage as regulated hazardous waste.

  • DOT Shipping: Likely not regulated as a specific hazard class for ground transport in small quantities unless associated with a specific formulation, but for waste transport, it is often classified under UN3077 (Environmentally Hazardous Substance, Solid, N.O.S.) due to the benzonitrile moiety's aquatic toxicity.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-(4-(Hydroxymethyl)phenoxy)benzonitrile (CAS 90178-73-7).[1][5][6] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Hydroxymethyl)phenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-(Hydroxymethyl)phenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.